molecular formula C10H9FN2 B6329268 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole CAS No. 916792-26-2

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B6329268
CAS No.: 916792-26-2
M. Wt: 176.19 g/mol
InChI Key: DSDCWXOENGTWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is 176.07497646 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDCWXOENGTWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-26-2
Record name 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl) Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(4-fluorophenyl) pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds. The strategic incorporation of a 4-fluorophenyl moiety imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and improved binding affinity, making this core particularly attractive for drug design. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this privileged scaffold. We will delve into the critical influence of substitutions at the N1, C4, and C5 positions of the pyrazole ring, explaining the causal relationships between structural modifications and resulting biological activity. This guide synthesizes data from seminal and contemporary research to offer field-proven insights for researchers, scientists, and drug development professionals. Detailed synthetic protocols, data-rich tables, and explanatory diagrams are provided to create a self-validating and authoritative resource for designing the next generation of 3-(4-fluorophenyl) pyrazole-based therapeutics.

Introduction: The Significance of a Privileged Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyrazole ring being a particularly prominent example. First synthesized in the 19th century, pyrazole derivatives have evolved from simple organic curiosities to the core of numerous clinically approved drugs, including the renowned COX-2 inhibitor, Celecoxib.[1][2] Their utility stems from a stable aromatic system, the capacity for hydrogen bonding, and the ability to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with biological targets.

The introduction of a 4-fluorophenyl group at the C3 position of the pyrazole ring is a deliberate and impactful design choice. The fluorine atom, being the most electronegative element, is small and can often replace a hydrogen atom without significant steric penalty. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions within a protein's active site.[3] Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the compound's metabolic stability and half-life.[3] This combination of a versatile pyrazole core and the advantageous properties of the 4-fluorophenyl group has established the 3-(4-fluorophenyl) pyrazole as a privileged scaffold for targeting a wide array of proteins, including kinases, enzymes, and receptors involved in inflammation, cancer, and infectious diseases.[4][5][6]

Core Synthesis Strategies

The construction of the 3-(4-fluorophenyl) pyrazole core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8] This classical Knorr pyrazole synthesis and its variations offer a robust and flexible route to a wide range of substituted pyrazoles.

General Synthetic Workflow

The primary pathway involves the reaction of a 1-(4-fluorophenyl)-1,3-diketone with hydrazine or a substituted hydrazine. The diketone itself can be synthesized via a Claisen condensation between an acetophenone derivative and an appropriate ester.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Reaction cluster_3 Final Product A 4-Fluoroacetophenone D 1-(4-Fluorophenyl)-1,3-diketone A->D Claisen Condensation B Ester (e.g., Ethyl Acetate) B->D C Hydrazine Derivative (R-NHNH2) E Cyclocondensation C->E D->E F 3-(4-Fluorophenyl) Pyrazole E->F Dehydration

Caption: General workflow for the synthesis of 3-(4-fluorophenyl) pyrazoles.

Exemplary Experimental Protocol: Synthesis of 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole

This protocol describes a representative two-step synthesis starting from 4-fluoroacetophenone.

Step 1: Synthesis of 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione

  • To a solution of sodium ethoxide (prepared by dissolving 1.2 g of sodium in 25 mL of absolute ethanol), add a mixture of 4-fluoroacetophenone (5.5 g, 0.04 mol) and ethyl benzoate (6.0 g, 0.04 mol).

  • Heat the reaction mixture to reflux for 4 hours. The causality here is that the elevated temperature provides the necessary activation energy for the Claisen condensation to proceed efficiently.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from an ethanol-water mixture to yield pure 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione. This purification step is critical to remove unreacted starting materials and byproducts, ensuring a clean subsequent cyclization.

Step 2: Synthesis of 1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole

  • Dissolve 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (2.4 g, 0.01 mol) in 30 mL of glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst for the condensation.

  • Add phenylhydrazine (1.1 g, 0.01 mol) to the solution.

  • Reflux the mixture for 6 hours. During this time, the hydrazine undergoes a cyclocondensation reaction with the diketone, followed by dehydration to form the aromatic pyrazole ring.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The resulting solid is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-fluorophenyl) pyrazoles can be finely tuned by introducing various substituents at different positions of the pyrazole ring. The following sections dissect the SAR at each key position.

SAR_Summary scaffold N1 N1-Position - Aryl groups (e.g., phenyl, pyridyl) often enhance potency via π-π stacking. - Small alkyl groups can fill hydrophobic pockets. - Unsubstitution (N-H) allows for H-bond donation. N1->N1_pos C5 C5-Position - Bulky groups can provide selectivity. - Amides or heteroaryl groups (e.g., pyridine) can improve solubility and form H-bonds. - Trifluoromethyl (-CF3) groups often increase potency. C5->C5_pos C4 C4-Position - Introduction of substituents can be sterically demanding. - Electron-withdrawing groups (e.g., -SO2NH2) are critical for COX-2 selectivity (e.g., Celecoxib). - Halogens (Cl, Br) can increase potency. C4->C4_pos

Caption: Key SAR points on the 3-(4-fluorophenyl) pyrazole scaffold.

Modifications at the N1-Position

The N1 position is a primary vector for modifying the compound's properties. The substituent here directly influences steric and electronic profiles, often interacting with the protein surface or solvent.

  • Aryl Substituents: The introduction of an aryl group, such as a phenyl or another fluorophenyl ring, frequently enhances binding affinity through π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's binding site.[1][9] This can lead to a significant drop in IC50 values.[9]

  • Alkyl Substituents: Small, lipophilic alkyl groups (e.g., methyl) can explore small hydrophobic pockets, potentially increasing potency.[4] However, larger alkyl chains can introduce unfavorable steric clashes.

  • Unsubstituted (N-H): An unsubstituted N1 position retains a hydrogen bond donor capability, which can be crucial for anchoring the molecule in the active site. In some inhibitor classes, like certain CDK2 inhibitors, N1-unsubstituted compounds show higher potency than their N1-alkylated counterparts.[10]

R1 Substituent (N1)Target ExampleObserved Effect on ActivityReference
PhenylCOX-2Enhances binding and stability[9]
4-FluorophenylMeprin α/βDecreased activity compared to N-H[11]
MethylAndrogen ReceptorPotent activity observed[4]
H (unsubstituted)CDK2Higher potency than substituted versions[10]
Modifications at the C5-Position

The C5 position is adjacent to the N1 substituent and often points towards the solvent-exposed region of a binding pocket, making it a key site for tuning selectivity and pharmacokinetic properties.

  • Aryl/Heteroaryl Groups: Aromatic or heteroaromatic rings (e.g., pyridine, thiophene) at C5 can introduce additional binding interactions and improve solubility.[9] For instance, a pyridine ring can act as a hydrogen bond acceptor.

  • Trifluoromethyl (-CF3) Group: The highly lipophilic and electron-withdrawing -CF3 group is a common addition that often boosts potency. It can enhance binding by engaging in hydrophobic interactions and has been critical for the activity of COX-2 inhibitors.[1][9]

  • Amide/Carboxamide Groups: These groups can form crucial hydrogen bonds and improve the compound's ADME profile. For example, in a series of CDK2/HDAC inhibitors, a hydroxamic acid group at this position was essential for HDAC inhibition.[12]

Modifications at the C4-Position

The C4 position is more sterically constrained. Substituents here can profoundly affect the orientation of the adjacent C3 and C5 groups.

  • Sulfonamide (-SO2NH2) Group: This is the hallmark of the selective COX-2 inhibitor Celecoxib. The sulfonamide group is able to access a secondary, hydrophilic pocket present in the COX-2 isozyme but not in COX-1, conferring high selectivity.[1][9] This is a classic example of how a single functional group can dictate the entire selectivity profile of a drug.

  • Halogens: Introduction of halogens like chlorine or bromine can increase potency, potentially by forming halogen bonds or by modulating the electronic character of the pyrazole ring.[9]

  • Cyano (-CN) Group: A cyano group at C4 has been shown to be beneficial in certain classes of inhibitors, such as those targeting EGFR, where it can act as a hydrogen bond acceptor.

Mechanism of Action: A Case Study on Kinase Inhibition

Many 3-(4-fluorophenyl) pyrazole derivatives function as ATP-competitive kinase inhibitors.[13] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to cellular signaling. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell proliferation.

Signaling Pathway Example: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overactivation is implicated in several cancers. Inhibitors based on the 3-(4-fluorophenyl) pyrazole scaffold can block its activity.

G EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-MAPK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor 3-(4-Fluorophenyl) Pyrazole Inhibitor Inhibitor->Dimerization Block X Block->Dimerization

Caption: EGFR signaling pathway and the point of inhibition.

The inhibitor binds to the ATP-binding pocket of the EGFR kinase domain. The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes. The 3-(4-fluorophenyl) group typically occupies a hydrophobic pocket, while substituents at the N1 and C5 positions can provide further interactions to enhance potency and selectivity, ultimately preventing ATP from binding and blocking the downstream signaling cascade that drives tumor growth.

Future Perspectives and Conclusion

The 3-(4-fluorophenyl) pyrazole scaffold remains a highly fertile ground for drug discovery. Its synthetic tractability and the well-understood SAR principles outlined in this guide provide a solid foundation for rational drug design. Future efforts will likely focus on developing multi-target inhibitors, where a single molecule is designed to interact with several disease-relevant proteins, potentially offering improved efficacy and reduced chances of drug resistance. Furthermore, exploring novel substitutions and fusing the pyrazole core with other heterocyclic systems will undoubtedly unlock new therapeutic opportunities.[14]

References

  • Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kumari, S. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences, 3(3), 3304-3314. Available at: [Link]

  • Kovalenko, S., et al. (2023). Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Jana, L., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at: [Link]

  • Saeed, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. Available at: [Link]

  • Sadhana kumari. (2025). Sadhana kumari, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 3304-3314. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Huang, X., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry, 2(4), 40-46. Available at: [Link]

  • Bawa, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Kamal, A. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Song, L., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available at: [Link]

  • Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]

  • Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2025). Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. MDPI. Available at: [Link]

  • Oh, C. H., et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Schenone, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals. Available at: [Link]

  • Gomaa, H. A. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

  • Tan, T. M. C., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • Khan, S. A., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. Available at: [Link]

  • Singh, N., et al. (2021). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available at: [Link]

  • Jule, E., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

  • Loll, N., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Shawky, A. M. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. Available at: [Link]

  • Silva, A. M. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Wang, S., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. Available at: [Link]

  • Kumar, R., et al. (2021). Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidinone. Current Chemistry Letters. Available at: [Link]

Sources

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole vs 5-(4-fluorophenyl) tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Tautomeric Dynamics and Regioselective Control in 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole Scaffolds Subtitle: A Technical Guide to Synthesis, Structural Assignment, and Pharmacological Optimization[1]

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, particularly in kinase inhibition (e.g., Crizotinib, Ruxolitinib).[1] However, the annular tautomerism of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole presents a critical challenge: the equilibrium between the 3-substituted (Tautomer A) and 5-substituted (Tautomer B) forms dictates both synthetic regioselectivity and protein-ligand binding affinity.

This guide analyzes the thermodynamic and kinetic drivers of this equilibrium, provides a self-validating protocol for differentiating regioisomers using NOE spectroscopy, and details the "Curtin-Hammett" control mechanisms required to synthesize specific isomers.[2]

The Tautomeric Equilibrium: Thermodynamics & Mechanism

In solution, 3-(4-fluorophenyl)-4-methyl-1H-pyrazole exists as a rapid equilibrium between two annular tautomers. The position of the proton (


 vs. 

) renumbers the ring, effectively swapping the substituents between positions 3 and 5.[2]
The Equilibrium Landscape
  • Tautomer A (3-Isomer): 3-(4-fluorophenyl)-4-methyl-1H-pyrazole.

  • Tautomer B (5-Isomer): 5-(4-fluorophenyl)-4-methyl-1H-pyrazole.

Thermodynamic Preference: In non-polar or polar aprotic solvents (CDCl₃, DMSO-


), Tautomer A (3-isomer)  is generally the major species (

).[1] This preference arises from:
  • Lone Pair Repulsion: In Tautomer B (5-isomer), the lone pair on

    
     is adjacent to the electron-rich 
    
    
    
    -system of the 4-fluorophenyl ring, creating electrostatic repulsion.
  • Steric Strain: The 4-methyl group exerts a "buttressing effect."[2] In Tautomer B, the phenyl ring is flanked by the

    
    -H and the C4-Methyl, forcing the phenyl ring to twist out of planarity to relieve steric clash, thereby reducing conjugation energy.[2] Tautomer A minimizes this by placing the phenyl group away from the 
    
    
    
    -H.[2]
Visualization of the Proton Shift

Tautomerism TautomerA Tautomer A (3-Aryl-4-Methyl) Major Species in Solution TS Proton Transfer Transition State TautomerA->TS -H+ / +H+ TS->TautomerA TautomerB Tautomer B (5-Aryl-4-Methyl) Minor Species in Solution TS->TautomerB Renumbering TautomerB->TS

Figure 1: Annular tautomerism involves the rapid migration of a proton between N1 and N2.[1]

Synthetic Implications: The Regioselectivity Paradox

When alkylating the parent pyrazole (e.g., with methyl iodide), the product ratio rarely reflects the tautomeric ratio.[2] This is a classic Curtin-Hammett scenario.

The Mechanism of N-Alkylation

Alkylation occurs via an


 attack by the pyrazole lone pair on the electrophile.[2]
  • Pathway 1 (via Tautomer A): The lone pair is at

    
     (adjacent to the Phenyl). Attack here is sterically hindered by the phenyl group.[2]
    
  • Pathway 2 (via Tautomer B): The lone pair is at

    
     (adjacent to the C3-Proton). Attack here is sterically accessible.[2][3]
    

The Paradox: Even though Tautomer A is the major species, Tautomer B is the reactive species due to the lower activation energy barrier (


) at the unhindered nitrogen.[2] Consequently, the major product is typically the 1-alkyl-3-aryl  isomer (derived from the minor 5-aryl tautomer).
Regioselectivity Workflow

Alkylation Start Parent Pyrazole (Equilibrium Mixture) Reagent Conditions: Base (K2CO3) + Me-I Start->Reagent Split Kinetic Control Reagent->Split Path1 Attack via N2 of 3-Ph Tautomer (Hindered) Split->Path1 High ΔG‡ Path2 Attack via N2 of 5-Ph Tautomer (Accessible) Split->Path2 Low ΔG‡ Prod1 Product A: 1-Methyl-5-(4-F-Ph) (Minor Product) Path1->Prod1 Prod2 Product B: 1-Methyl-3-(4-F-Ph) (Major Product) Path2->Prod2

Figure 2: Kinetic control favors the 1,3-isomer despite the thermodynamic stability of the 3-tautomer.

Analytical Differentiation: A Self-Validating System

Assigning the correct structure is critical.[2] Chemical shifts alone are unreliable due to solvent effects.[2] Nuclear Overhauser Effect (NOE) spectroscopy provides definitive proof.[2]

The NOE Logic Gate

To distinguish 1-Methyl-3-(4-F-Ph) from 1-Methyl-5-(4-F-Ph):

Feature1-Methyl-3-aryl (Major Synthetic Product)1-Methyl-5-aryl (Minor Synthetic Product)
Geometry N-Methyl is far from Phenyl ring.N-Methyl is adjacent (ortho) to Phenyl ring.
Proximity N-Methyl is close to H-5 proton.N-Methyl is close to Phenyl ortho-H .
NOE Signal Strong enhancement between N-Me and H-5 .Strong enhancement between N-Me and Ph-H .

Table 1: Structural Assignment Criteria

Experimental Protocol: 1D-NOE Difference
  • Sample: Dissolve 10 mg of isolated product in 0.6 mL DMSO-

    
     (prevents exchange broadening).
    
  • Acquisition:

    • Irradiate the N-Methyl singlet (~3.8 ppm).

    • Acquire the difference spectrum.[2][4][5][6]

  • Interpretation:

    • Observation: If you see a positive peak at ~7.8 ppm (the single pyrazole proton), you have the 1,3-isomer .[1]

    • Observation: If you see positive peaks at ~7.4 ppm (the aromatic doublet), you have the 1,5-isomer .[2]

Synthesis Protocol: 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

This protocol utilizes a modified Knorr synthesis, ensuring high yield of the parent scaffold.[2]

Reagents:

  • 4'-Fluoropropiophenone (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1]

  • Hydrazine hydrate (2.0 eq)[1]

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Enaminone Formation:

    • Charge a round-bottom flask with 4'-Fluoropropiophenone (10 mmol) and DMF-DMA (15 mmol).

    • Heat to reflux (110°C) for 12 hours under

      
      . The solution will turn dark orange/red.[2]
      
    • Mechanism:[1][5][7] DMF-DMA acts as a formylating agent, converting the methylene group (

      
       to carbonyl) into a dimethylamino-enone.
      
    • Concentrate in vacuo to remove excess DMF-DMA.[2] The residue is the intermediate: 3-(dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one.

  • Cyclization:

    • Dissolve the crude intermediate in Ethanol (20 mL).

    • Add Hydrazine hydrate (20 mmol) dropwise at room temperature.

    • Heat to reflux for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Mechanism:[1][5][7] Hydrazine attacks the enone via Michael addition followed by intramolecular imine formation and aromatization.[2]

  • Purification:

    • Cool to room temperature.[2] The product often precipitates.[2]

    • Pour into ice-water (100 mL). Filter the solid.[2]

    • Recrystallize from Ethanol/Water.[2]

    • Yield: Typically 80-90%.[2][8]

Pharmacological Relevance

In kinase inhibitor design, the choice of tautomer/regioisomer dictates the binding mode.[2]

  • DFG-Out Conformation: Many Type II kinase inhibitors (e.g., Sorafenib analogs) utilize the 1-aryl-5-methyl pyrazole motif (or similar) to project the aryl group into the hydrophobic "allosteric pocket" created by the DFG-out shift.

  • Hinge Binding: The unsubstituted nitrogen (

    
    -H) of the parent pyrazole often acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue). In this case, the 3-aryl  tautomer is often the bioactive conformation because it allows the bulky aryl group to extend into the solvent channel while the 
    
    
    
    -H binds the hinge.[2]

Critical Note: If you lock the tautomer by methylation (forming the 1-methyl-3-aryl isomer), you abolish the H-bond donor capability, potentially destroying potency unless the N-methyl group itself targets a specific hydrophobic pocket.

References

  • Elguero, J., et al. (2000).[1][2] Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link[1]

  • Fustero, S., et al. (2010).[1][2] Regioselective Synthesis of Pyrazoles: A Review. Chemical Reviews. Link[1]

  • Anslyn, E. V., & Dougherty, D. A. (2006).[1][2] Modern Physical Organic Chemistry. University Science Books. (Referencing Curtin-Hammett Principle). Link

  • Lombardo, L. J., et al. (2004).[1][2] Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link[1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Referencing NOE protocols). Link

Sources

Strategic Integration of Fluorinated Pyrazole Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocycle in drug discovery, offering robust hydrogen-bonding capabilities and structural rigidity. However, the strategic introduction of fluorine atoms—ranging from single fluoro (-F) substituents to complex fluoroalkyl groups (-CF3, -CHF2)—transforms the pyrazole scaffold into a highly optimized pharmacophore. This technical guide explores the physicochemical rationale, clinical validation, and advanced synthetic methodologies behind fluorinated pyrazoles, providing drug development professionals with actionable, self-validating protocols for scaffold optimization.

The Physicochemical Rationale for Fluorination

The integration of fluorine into organic molecules is a cornerstone of rational drug design. The "fluorine effect" is driven by the element's unique atomic properties, which allow medicinal chemists to precisely tune a molecule's pharmacokinetics (PK) and pharmacodynamics (PD) without drastically altering its steric bulk.

Modulating Metabolic Stability and Lipophilicity

The 1 (3.98 on the Pauling scale) and its remarkably (approx. 472 kJ/mol) make it highly resistant to cytochrome P450-mediated oxidative metabolism[1],. By strategically placing fluorine atoms at metabolic "soft spots" on a pyrazole ring or its adjacent aryl groups, scientists can effectively block phase I metabolism. Furthermore, the incorporation of lipophilic groups like trifluoromethyl (-CF3) enhances membrane permeability and blood-brain barrier (BBB) penetration.

Quantitative Comparison of Substituents

To understand why fluorine acts as an ideal bioisostere for hydrogen or a hydroxyl group, we must analyze their fundamental metrics. The table below summarizes the quantitative physicochemical properties that dictate steric and electronic behavior in the binding pocket.

Table 1: Comparative Physicochemical Properties of Common Substituents

ParameterHydrogen (-H)Fluorine (-F)Methyl (-CH3)Trifluoromethyl (-CF3)
Van der Waals Radius (Å) 1.201.472.002.20
Electronegativity (Pauling) 2.203.98~2.50~3.30
Bond Dissociation Energy (kcal/mol) 98 (C-H)116 (C-F)83 (C-C)100 (C-CF3)
Bond Length to Carbon (Å) 1.091.351.541.49

Data synthesized from foundational physicochemical literature and recent reviews on 1[1].

Clinical Validation: FDA-Approved Paradigms

The translation of fluorinated pyrazoles from bench to bedside is highly successful. Currently,2 contain fluorine, with a significant portion being blockbuster drugs[2].

The standout example of a fluorinated pyrazole is Celecoxib (Celebrex)[3]. Celecoxib utilizes a 3-trifluoromethylpyrazole core to achieve highly selective inhibition of cyclooxygenase-2 (COX-2). The -CF3 group is not merely decorative; it fits precisely into a hydrophobic side pocket of the COX-2 enzyme that is inaccessible in COX-1, thereby providing the drug's essential selectivity and reducing gastrointestinal side effects.

Logical Workflow of Fluorinated Pyrazole Optimization

The development of these scaffolds follows a rigorous, iterative process. The diagram below illustrates the standard workflow from target identification to clinical validation.

G Target Target Identification Scaffold Pyrazole Scaffold Selection Target->Scaffold Fluoro Fluorination Strategy (-CF3, -CHF2) Scaffold->Fluoro Synthesis 1,3-Dipolar Cycloaddition Fluoro->Synthesis PK Physicochemical Profiling Synthesis->PK PK->Fluoro Optimization Clinical In Vivo Validation PK->Clinical

Logical workflow for the design and optimization of fluorinated pyrazole drugs.

Advanced Synthetic Methodologies & Self-Validating Protocols

Synthesizing functionalized fluorinated pyrazoles traditionally presented challenges due to the volatility and instability of fluorinated precursors. Modern methodologies leverage4 to access these scaffolds efficiently[4].

Below is a field-proven, self-validating protocol for the synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride , a highly versatile building block equipped with a Sulfur Fluoride Exchange (SuFEx) click handle.

Step-by-Step Protocol: Synthesis of a SuFEx-able Trifluoromethyl Pyrazole

Objective: To construct a trifluoromethylated pyrazole bearing a sulfonyl fluoride handle for orthogonal, diversity-oriented late-stage functionalization.

Materials:

  • Dipole: 2,2,2-trifluorodiazoethane (CF3CHN2) solution.

  • Dipolarophile: 1-bromoethene-1-sulfonyl fluoride (Br-ESF).

  • Solvent: Anhydrous Dichloromethane (DCM).

Methodology & Causality:

  • Preparation of the Reaction Environment:

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve Br-ESF (1.0 equiv) in anhydrous DCM.

    • Causality: The highly electrophilic sulfonyl fluoride (-SO2F) group is susceptible to premature hydrolysis. Anhydrous conditions ensure the SuFEx handle remains intact for downstream medicinal chemistry applications.

  • Controlled Reagent Addition:

    • Action: Cool the solution to 0 °C. Slowly add the stabilized 2,2,2-trifluorodiazoethane solution (1.2 equiv) dropwise.

    • Causality: Trifluorodiazoethane is a highly reactive gas. Using a stabilized stock solution prevents explosive decomposition. The electron-withdrawing -CF3 group lowers the HOMO of the diazo compound. However, computational analysis reveals that 4 account for the unexpectedly high reactivity of this specific 1,3-dipolar cycloaddition[4]. Starting at 0 °C mitigates the exothermic nitrogen extrusion.

  • Spontaneous Aromatization:

    • Action: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The initial cycloaddition yields a pyrazoline intermediate. The strategic choice of Br-ESF as the dipolarophile provides a built-in vinylic bromide leaving group. This drives spontaneous dehydrobromination (loss of HBr), thermodynamically forcing the rearomatization into the stable pyrazole ring without the need for harsh external oxidants[4].

  • Purification & Self-Validation:

    • Action: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc). Validate the product using 19F-NMR and LC-MS.

    • Causality (Self-Validating System): 19F-NMR provides a background-free, definitive validation of the reaction's success. The protocol is self-validating if the spectra show two distinct, uncoupled singlets: one at ~ -62 ppm confirming the intact -CF3 group, and one at ~ +55 ppm confirming the unhydrolyzed -SO2F SuFEx handle.

Conclusion

Fluorinated pyrazole scaffolds represent a masterclass in bioisosteric replacement and physicochemical tuning. By leveraging the extreme electronegativity and robust bond strength of fluorine, medicinal chemists can systematically eliminate metabolic liabilities while enhancing target affinity. As demonstrated by the integration of modern synthetic techniques like SuFEx click chemistry and distortion-accelerated cycloadditions, the chemical space for fluorinated pyrazoles continues to expand, promising a new generation of highly selective, metabolically stable therapeutics.

References

  • [1] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. olemiss.edu. Available at:[Link]

  • [3] Fluorinated Heterocycles in Medicine: A Comprehensive Review. ijpsjournal.com. Available at: [Link]

  • [2] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC (nih.gov). Available at: [Link]

  • [4] Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC (nih.gov). Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing (rsc.org). Available at: [Link]

Sources

Thermodynamic stability of 3-aryl-4-methyl-1H-pyrazole tautomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the thermodynamic stability of 3-aryl-4-methyl-1H-pyrazole tautomers requires a rigorous examination of structural chemistry, quantum mechanics, and advanced spectroscopy. This guide is designed for application scientists and medicinal chemists who require a mechanistic understanding of pyrazole prototropy to drive rational drug design and optimize synthetic regioselectivity.

The Mechanics of Annular Prototropy in Pyrazoles

Pyrazoles are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1, proton donor) and a pyridine-like nitrogen (N2, proton acceptor). This architecture facilitates annular prototropic tautomerism , a dynamic equilibrium involving the migration of a proton between N1 and N2[1].

In symmetrically substituted pyrazoles, this exchange is degenerate. However, in asymmetrically substituted systems—such as 3-aryl-4-methyl-1H-pyrazoles—the equilibrium constant (


) shifts dramatically, dictating the predominant tautomeric species in solution and solid states[2]. Understanding this shift is not merely an academic exercise; the specific tautomeric state governs the spatial trajectory of hydrogen bond donors and acceptors, which is a critical determinant in the structure-activity relationship (SAR) of kinase inhibitors and other pyrazole-based pharmacophores[3].

Thermodynamic Drivers: The "4-Methyl" Steric Buttress

The thermodynamic preference between the 3-aryl-4-methyl-1H-pyrazole and the 5-aryl-4-methyl-1H-pyrazole tautomers is dictated by a delicate interplay of steric hindrance and electronic conjugation.

Causality of Tautomeric Preference
  • Steric Hindrance: In the 3-aryl tautomer, the bulky aryl group is adjacent to the N2 nitrogen. The localized lone pair on N2 occupies significantly less steric volume than an N-H bond. Conversely, in the 5-aryl tautomer, the aryl ring is "sandwiched" between the pyrrole-like N1-H group and the 4-methyl group. This severe steric crowding is energetically highly unfavorable.

  • Electronic Conjugation (The Penalty of Non-Planarity): To relieve the steric clash in the 5-aryl tautomer, the aryl ring is forced to rotate out of the pyrazole plane. This rotation breaks the

    
     orbital overlap between the aryl substituent and the heteroaromatic core. The 3-aryl tautomer, facing minimal steric resistance, maintains a highly planar conformation, maximizing extended conjugation and significantly lowering the Gibbs free energy (
    
    
    
    ) of the system[4].

Because intermolecular proton exchange in pyrazoles typically features an activation barrier of only 10–14 kcal/mol[2], the system rapidly equilibrates to the thermodynamically favored 3-aryl state at room temperature.

G A 3-Aryl-4-methyl-1H-pyrazole (Thermodynamically Favored) B 5-Aryl-4-methyl-1H-pyrazole (Thermodynamically Disfavored) A->B Prototropic Exchange C Minimal Steric Clash (Aryl adjacent to N: lone pair) A->C D Severe Steric Clash (Aryl flanked by N-H & 4-Me) B->D E Planar Conformation Maximized π-π Conjugation C->E F Twisted Conformation Broken π-π Conjugation D->F

Caption: Structural and electronic determinants shifting the tautomeric equilibrium toward the 3-aryl form.

Quantitative Thermodynamic Profiling

To translate these mechanistic principles into actionable data, computational and spectroscopic analyses are employed. Table 1 summarizes the representative thermodynamic and structural parameters comparing the two tautomeric states, derived from Density Functional Theory (DFT) calculations and empirical observations[4][5].

Table 1: Representative Thermodynamic & Structural Parameters for 3(5)-Phenyl-4-methyl-1H-pyrazole

Parameter3-Phenyl-4-methyl-1H-pyrazole (Major)5-Phenyl-4-methyl-1H-pyrazole (Minor)
Relative Gibbs Free Energy (

)
0.0 kcal/mol (Reference minimum)+3.2 to +4.5 kcal/mol
Aryl-Pyrazole Dihedral Angle (

)
~15° – 20° (Near-planar)~55° – 70° (Highly twisted)

Conjugation Energy
Maximized (Strong orbital overlap)Minimized (Broken conjugation)
Equilibrium Population (298K, Aprotic) > 98%< 2%
N-Alkylation Regioselectivity Directs to N1 (yielding 1-alkyl-3-aryl)Negligible contribution

Self-Validating Experimental Protocols

To accurately determine the tautomeric ratio and validate computational models, researchers must employ rigorous, self-validating experimental workflows.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomer Resolution

At ambient temperatures, rapid intermolecular proton exchange coalesces the NMR signals of the 3- and 5-positions. To quantify the tautomers, the exchange must be halted[1][5].

  • Solvent Selection: Dissolve the pyrazole in an anhydrous, aprotic deuterated solvent (e.g., THF-

    
     or DMF-
    
    
    
    ). Causality: Protic solvents or trace water act as proton shuttles, artificially accelerating the exchange rate and making decoalescence impossible to achieve at standard cryogenic limits.
  • Temperature Titration: Acquire

    
    H and 
    
    
    
    C spectra starting at 25°C, decreasing in 10°C increments down to -80°C.
  • Self-Validation Step (Decoalescence): The protocol is validated when the broad, averaged C3/C5 carbon signals cleanly split into distinct, sharp peaks. This confirms the system has successfully entered the "slow exchange regime" on the NMR timescale.

  • Signal Integration & Calculation: Integrate the resolved N-H or distinct aromatic signals. Calculate the equilibrium constant (

    
    ) and derive the experimental free energy difference using 
    
    
    
    .

G Step1 1. Sample Preparation (Anhydrous Aprotic Solvent, e.g., THF-d8) Step2 2. Variable-Temperature NMR (Cool to -50°C to -80°C) Step1->Step2 Step3 3. Self-Validation: Decoalescence of Averaged Signals Step2->Step3 Step4 4. Signal Integration (Quantify distinct C3 vs C5 resonances) Step3->Step4 Step5 5. Thermodynamic Calculation (ΔG = -RT ln(K_eq)) Step4->Step5

Caption: Step-by-step VT-NMR workflow for resolving and quantifying pyrazole tautomeric ratios.

Protocol B: Computational Thermodynamic Profiling (DFT)

To predict tautomeric stability prior to synthesis, a robust computational pipeline is required[4].

  • Conformational Search: Perform a stochastic rotor search to identify all possible rotamers of the aryl group.

  • Geometry Optimization: Optimize the ground-state geometries of both tautomers using a high-level basis set (e.g., B3LYP/6-311++G(d,p)).

  • Self-Validation Step (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometries. Causality: The presence of zero imaginary frequencies mathematically guarantees that the optimized structure is a true local minimum on the potential energy surface, rather than a transition state[1].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the dielectric constant of the intended assay solvent, as solvent polarity can selectively stabilize the more polar tautomer.

Strategic Implications for Drug Development

The thermodynamic preference for the 3-aryl-4-methyl-1H-pyrazole tautomer has profound implications for medicinal chemistry[3]:

  • Regioselective Alkylation: Because the 3-aryl tautomer predominates, the N1 nitrogen is protonated, leaving the N2 nitrogen nucleophilic. However, under basic conditions (forming the pyrazolide anion), the steric shielding of the 4-methyl and 3-aryl groups directs electrophilic attack predominantly to the less hindered N1 position, yielding the 1-alkyl-3-aryl-4-methylpyrazole regioisomer.

  • Pharmacophore Trajectory: In kinase inhibitor design, the pyrazole core frequently acts as a hinge-binding motif. The thermodynamic stability of the 3-aryl tautomer ensures that the N-H (donor) and N: (acceptor) vectors are predictably oriented. Forcing the less stable 5-aryl tautomer to bind requires the ligand to pay a severe entropic and enthalpic penalty, drastically reducing target affinity.

References

1.1 - BenchChem 2. 2 - Encyclopedia.pub 3. 3 - PMC (NIH) 4.4 - ResearchGate 5.5 - J. Chem. Soc., Perkin Trans. 2

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals, detailing the chemical, synthetic, and biological profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently utilized to design highly selective kinase inhibitors and anti-inflammatory agents[1]. Specifically, 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (CAS: 916792-26-2) represents a highly optimized fragment[2]. By strategically incorporating a fluorine atom and a methyl group onto the core aryl-pyrazole framework, this molecule achieves a delicate balance of metabolic stability, conformational rigidity, and target affinity. This whitepaper provides a comprehensive, causality-driven guide to its physicochemical properties, synthetic methodologies, and biological validation protocols.

Structural Dynamics and Physicochemical Profiling

The structural architecture of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is not coincidental; every functional group serves a distinct pharmacological purpose:

  • The 4-Fluorophenyl Motif: The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This inductive effect significantly reduces the ring's susceptibility to oxidative metabolism by hepatic cytochrome P450 enzymes[3]. Furthermore, fluorine enhances the lipophilicity of the molecule, improving cellular membrane permeability without drastically increasing the molecular weight.

  • The 4-Methyl Substitution: The methyl group at the C4 position of the pyrazole ring acts as a steric shield. It restricts the dihedral angle between the pyrazole and the phenyl ring, effectively locking the molecule into an active conformation. This pre-organization reduces the entropic penalty upon binding to the hydrophobic pockets of target proteins (such as kinases)[1].

  • The 1H-Pyrazole Core: The adjacent nitrogen atoms act as a versatile hydrogen-bond donor/acceptor pair, a critical feature for anchoring the molecule to the hinge region of ATP-binding sites in kinases[4].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this compound an ideal candidate for fragment-based lead discovery (FBLD).

ParameterValuePharmacological Relevance
CAS Number 916792-26-2Unique chemical identifier[2].
Molecular Formula C10H9FN2Defines atomic composition[2].
Molecular Weight 176.19 g/mol Highly compliant with the "Rule of 3" for fragment libraries[2].
Hydrogen Bond Donors 1 (N-H)Facilitates critical hinge-region binding[4].
Hydrogen Bond Acceptors 2 (N, F)Enhances target interaction and aqueous solubility[4].
Topological Polar Surface Area ~28.7 ŲOptimal for high passive membrane permeability[4].

Synthetic Methodology: The Enaminone Route

To synthesize 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole with high yield and purity, we employ a two-step condensation-cyclization sequence utilizing an enaminone intermediate[5].

Causality of Reagent Selection
  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Used as a highly efficient one-carbon synthon. It reacts selectively with the acidic

    
    -protons of 1-(4-fluorophenyl)propan-1-one. This avoids the need for harsh bases (e.g., NaH or LDA) required in traditional Claisen condensations, thereby preventing self-aldol condensation byproducts[5].
    
  • Hydrazine Hydrate: Acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic

    
    -carbon of the enaminone (displacing dimethylamine), followed by rapid intramolecular cyclization onto the carbonyl carbon[5].
    
Synthetic Workflow Diagram

SynthWorkflow A 1-(4-Fluorophenyl)propan-1-one (Starting Ketone) B DMF-DMA (Condensation) A->B Reflux, 12h C Enaminone Intermediate (3-(dimethylamino)-2-methyl-1-(4-fluorophenyl)prop-2-en-1-one) B->C D Hydrazine Hydrate (Cyclization) C->D Ethanol, Reflux, 3h E 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (CAS: 916792-26-2) D->E

Caption: Synthetic workflow for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole via enaminone condensation.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol integrates built-in checkpoints. The disappearance of the starting ketone via Thin Layer Chromatography (TLC) ensures complete enaminone conversion, while LC-MS analysis of the final product confirms the exact mass, validating structural integrity prior to biological testing[5].

Step 1: Enaminone Formation

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 1-(4-fluorophenyl)propan-1-one in 15 mL of anhydrous toluene.

  • Add 12.0 mmol (1.2 equivalents) of DMF-DMA.

  • Attach a reflux condenser and heat the mixture to 110°C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot should completely disappear, replaced by a highly UV-active enaminone spot.

  • Cool to room temperature and concentrate under reduced pressure to yield the crude enaminone.

Step 2: Pyrazole Cyclization

  • Dissolve the crude enaminone in 20 mL of absolute ethanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 15.0 mmol (1.5 equivalents) of hydrazine hydrate dropwise. Causality: Dropwise addition controls the exothermic cyclization, preventing the formation of undesired azine dimers[5].

  • Reflux the mixture at 80°C for 3 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The target peak must show an

    
     of 177.08 
    
    
    
    .
  • Concentrate the solvent, extract with ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via silica gel chromatography to yield the pure 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.
    

Target Engagement: p38 MAPK Inhibition

Substituted pyrazoles are heavily documented as potent inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical driver of the inflammatory response and cytokine production (e.g., TNF-


, IL-1

)[1].

The 3-(4-fluorophenyl)-4-methyl-1H-pyrazole scaffold acts as a competitive inhibitor at the ATP-binding pocket of p38


. The pyrazole nitrogen hydrogen-bonds with the backbone amide of Met109 in the kinase hinge region, while the fluorophenyl ring projects into the hydrophobic selectivity pocket, displacing ordered water molecules and driving binding affinity through the hydrophobic effect[1].
Mechanistic Pathway Diagram

MAPKPathway Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 (Upstream Kinases) Stress->MKK Activates p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylates Substrates ATF2 / MAPKAP-2 (Downstream Effectors) p38->Substrates Phosphorylates Inhibitor 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (ATP-competitive Inhibitor) Inhibitor->p38 Blocks ATP Pocket Inflammation Inflammatory Response (Cytokine Production) Substrates->Inflammation Induces

Caption: Mechanism of action: Inhibition of the p38 MAPK inflammatory signaling cascade.

Biological Validation: High-Throughput Screening (HTS) Protocol

To quantify the inhibitory potency (


) of the synthesized pyrazole, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Causality: TR-FRET is chosen over standard fluorescence because the time-delay measurement eliminates auto-fluorescence interference from the aromatic pyrazole compound, ensuring an exceptionally high signal-to-noise ratio.

Step-by-Step TR-FRET Kinase Assay Protocol:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
    
  • Compound Dilution: Serially dilute 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in 100% DMSO to create a 10-point concentration-response curve (ranging from 10

    
    M to 0.5 nM).
    
  • Incubation: In a 384-well low-volume plate, combine 5

    
    L of recombinant p38
    
    
    
    enzyme (final concentration 1 nM) with 100 nL of the compound. Incubate for 15 minutes at room temperature to allow target engagement.
  • Reaction Initiation: Add 5

    
    L of a substrate mix containing ATP (at its 
    
    
    
    value) and a biotinylated ATF2 peptide substrate. Incubate for 60 minutes.
  • Detection: Stop the reaction by adding 10

    
    L of a detection buffer containing EDTA (to chelate 
    
    
    
    and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Self-Validating Checkpoint: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor

      
       validates the assay's robustness before curve fitting is performed to determine the 
      
      
      
      .

References

  • 3-(4-Fluorofenil)
  • 3-(4-Fluorophenyl)
  • 3-(4-Fluorophenyl)
  • AU754830B2 - Substituted pyrazoles as p38 kinase inhibitors Source: Google Patents URL
  • DMF-DMA | 4637-24-5 - Synthesis of 3-Arylpyrazoles Source: BenchChem URL

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of the novel heterocyclic compound, 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole. As specific experimental data for this compound is not yet publicly available, this document serves as both a predictive analysis and a detailed methodological guide for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical properties based on structural analogs, discuss the critical factors influencing its solubility, and provide field-proven, step-by-step protocols for the experimental determination of its acid dissociation constant (pKa) and thermodynamic solubility. This guide is designed to equip research teams with the necessary theoretical grounding and practical workflows to generate a robust and reliable solubility profile, a cornerstone for any successful drug discovery and development program.

Introduction: The Significance of Solubility Profiling

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities and its prevalence in medicinal chemistry.[1] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity, making this compound a person of interest for further investigation.

However, before any meaningful biological evaluation can occur, a thorough understanding of the compound's solubility is paramount. Aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low and erratic bioavailability, hindering clinical development and ultimately rendering a promising candidate unviable.[2] This guide provides the strategic and experimental framework to comprehensively define the solubility characteristics of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

Predicted Physicochemical Profile

A foundational understanding of a compound's intrinsic properties allows for a more strategic approach to solubility assessment. As no experimental data exists for the title compound, the following profile is constructed from computational predictions and data from close structural analogs, such as 3-(4-Fluorophenyl)-1H-pyrazole.[3][4]

PropertyPredicted/Estimated ValueRationale & Source
Molecular Formula C₁₀H₉FN₂-
Molecular Weight 176.19 g/mol Calculated
Predicted LogP ~2.5 - 3.0The addition of a methyl group to the pyrazole core is expected to increase the lipophilicity compared to 3-(4-fluorophenyl)-1H-pyrazole (XLogP3 = 2.1).[3]
Predicted pKa ~2.0 - 3.0 (Basic)The pyrazole ring contains two nitrogen atoms. One is a weakly basic pyridine-like nitrogen. The predicted basic pKa for a similar structure, 4-benzyl-1H-pyrazole, is 3.07.[5] The electron-withdrawing effect of the fluorophenyl group may slightly lower this value.
Physical Form SolidBased on the melting point of the parent compound, 3-(4-Fluorophenyl)-1H-pyrazole (100-104 °C).[4]

Note: These values are estimations and must be confirmed by experimental analysis.

Theoretical Framework: Factors Governing Solubility

The solubility of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is not a single value but a profile dependent on several interacting factors. A proactive understanding of these elements is key to designing meaningful experiments and interpreting the resulting data.

  • pH-Dependent Solubility : As a predicted weak base, the compound's solubility is expected to be highly dependent on pH. In acidic environments (pH < pKa), the pyridine-like nitrogen on the pyrazole ring will become protonated. This ionization introduces a positive charge, significantly increasing the molecule's interaction with polar water molecules and thereby enhancing its solubility. Conversely, at physiological and basic pH (pH > pKa), the compound will exist predominantly in its neutral, less soluble form.

  • Impact of Substituents :

    • 4-Fluorophenyl Group : This large, non-polar group is the primary contributor to the molecule's low intrinsic aqueous solubility.

    • 4-Methyl Group : The addition of a methyl group increases the molecular weight and surface area, which generally leads to a slight decrease in aqueous solubility compared to its non-methylated parent.

  • Solid-State Properties : The crystal lattice energy of the solid form significantly impacts solubility. Amorphous forms are typically more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[2] It is crucial to characterize the solid form (polymorph, hydrate, etc.) being used in solubility studies.

  • Temperature : For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[2] Solubility studies should be conducted at physiologically relevant temperatures, typically 37 °C, as mandated by regulatory guidelines.[6][7]

Key factors influencing the compound's solubility.

Experimental Determination of the Solubility Profile

A robust solubility assessment involves determining two key parameters: the acid dissociation constant (pKa) and the equilibrium (thermodynamic) solubility across a range of physiologically relevant pH values.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two types of solubility measurements commonly performed in drug discovery:

  • Kinetic Solubility : This is a high-throughput screening method that measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in an aqueous buffer. It reflects the solubility of the form that precipitates, which is often amorphous and therefore higher than the true equilibrium solubility.[2][8]

  • Thermodynamic Solubility : This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) until the concentration of the dissolved compound in the supernatant is constant.[8] This value is crucial for pre-formulation and regulatory submissions and is the focus of this guide.

Comparison of kinetic and thermodynamic workflows.
Experimental Protocol: pKa Determination by Potentiometric Titration

Determining the pKa is the first essential step, as it informs the pH range where solubility will change most dramatically. Potentiometric titration is the gold standard method.[9][10] Given the compound's predicted low aqueous solubility, a co-solvent method may be necessary.[11][12]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

Methodology:

  • System Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is too low for direct measurement.[12]

    • Dilute with water to achieve a final concentration of approximately 1 mM in a known methanol:water ratio (e.g., 50:50 v/v).[10]

    • Causality Insight: A co-solvent is used to ensure the compound remains fully dissolved throughout the titration, preventing precipitation which would invalidate the results. The final concentration must be high enough for accurate detection but low enough to minimize its effect on the solution's properties.

  • Titration Setup:

    • Transfer a known volume (e.g., 20 mL) of the sample solution to a thermostatted titration vessel (25 °C or 37 °C).

    • Add a standardized ionic strength adjuster (e.g., 0.15 M KCl) to maintain a constant ionic environment.[10]

    • Causality Insight: Ionic strength affects the activity of ions in solution. Keeping it constant ensures that changes in measured potential are due to changes in H+ concentration alone.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the titration of a weak base.[10]

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring the magnetic stirrer does not strike them.

  • Titration Procedure:

    • As the compound is a weak base, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value and the volume of titrant added at each step. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region (the flattest part of the curve).[10]

    • For co-solvent methods, perform titrations at several co-solvent ratios and extrapolate the apparent pKa values to 0% co-solvent to determine the aqueous pKa.[12]

Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility and is recommended by regulatory bodies like the ICH.[6][13]

Objective: To determine the equilibrium solubility of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in aqueous buffers of pH 1.2, 4.5, and 6.8 at 37 °C.

Methodology:

  • Media Preparation: Prepare three aqueous buffers according to pharmacopeial standards: pH 1.2 (e.g., HCl/KCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). Verify the pH of each buffer at 37 °C.[7]

  • Sample Addition:

    • Add an excess amount of the solid compound to triplicate vials for each pH buffer.

    • Causality Insight: An excess of solid is crucial to ensure that equilibrium is established between the dissolved and undissolved compound. A visual confirmation of undissolved solid should be present at the end of the experiment.[13]

  • Equilibration:

    • Seal the vials tightly and place them in an orbital shaker or rotator within an incubator set to 37 ± 1 °C.[13]

    • Agitate the samples for a predetermined period, typically 24 hours, to ensure equilibrium is reached. A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate the incubation period.

  • Sample Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at 37 °C to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Causality Insight: This step is critical. Any particulate matter in the sample will be dissolved upon dilution for analysis, leading to a falsely elevated solubility reading. Filtration must be rapid to avoid temperature changes that could cause precipitation.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • A calibration curve must be generated using standards of known concentrations prepared in the same analytical solvent.

  • Data Analysis & Reporting:

    • Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.

    • Verify the pH of the remaining supernatant in each vial to ensure the buffer capacity was sufficient.[13]

    • Report the mean solubility and standard deviation for the triplicate measurements at each pH.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility Profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole at 37 °C

pH of MediumMean Solubility (µg/mL)Standard DeviationpH of Supernatant (Post-Equilibration)
1.2 [Experimental Value][Experimental Value][Experimental Value]
4.5 [Experimental Value][Experimental Value][Experimental Value]
6.8 [Experimental Value][Experimental Value][Experimental Value]

The results from this table will provide a clear pH-solubility profile. It is expected that the solubility at pH 1.2 will be significantly higher than at pH 4.5 and 6.8, confirming the compound's behavior as a weak base. This profile is indispensable for guiding formulation strategies, predicting oral absorption, and fulfilling regulatory requirements for drug development.

Conclusion

The solubility profile of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is a critical dataset that underpins its entire development pathway. While this guide begins with a predictive assessment based on chemical principles and structural analogies, its core value lies in the detailed, validated protocols provided. By meticulously executing the pKa determination via potentiometric titration and the thermodynamic solubility assessment using the shake-flask method, research teams can generate the high-quality, reliable data necessary to make informed decisions. This systematic approach ensures that the solubility characteristics of this promising compound are not a hurdle, but a well-defined parameter on the road to potential therapeutic application.

References

  • Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 53(1 2), pp. 9-19. [Link: https://www.researchgate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688691, 3-(4-Fluorophenyl)-1H-pyrazole. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/688691]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 700989, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/700989]
  • Slootmaekers, B., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6282190/]
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link: https://www.creative-bioarray.
  • Krisztina, T., et al. (2007). Potentiometric pKa determination of water-insoluble compounds. Pion Inc. [Link: https://www.pion-inc.
  • Sigma-Aldrich. 3-(4-Fluorophenyl)-1H-pyrazole 97. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/643666]
  • Patel, R., et al. (2011). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica, 3(6):384-390. [Link: https://www.derpharmachemica.com/pharma-chemica/potentiometric-pka-determination-of-biological-active-phenothiazine-in-different-aqua-organic-solvents.pdf]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]
  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-m9-biopharmaceutics-classification-system-based-biowaivers-step-5_en.pdf]
  • Enamine. Shake-Flask Aqueous Solubility Assay. [Link: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link: https://www.who.int/publications/m/item/annex-4-guidance-on-biowaiver-for-solid-oral-dosage-forms]
  • Bienta. Shake-Flask Solubility Assay. [Link: http://www.bienta.net/en/adme/phys-chem-properties/shake-flask-solubility-assay]
  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - N-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-1H-pyrazole-3-carbohydrazonic acid. [Link: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID70972083#properties]
  • Paveliev, S., et al. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. [Link: https://www.researchgate.net/publication/370002821_3-4-Fluorophenyl-1-1-4-fluorophenyl-333-trifluoroprop-1-en-1-yl-5-fluoro-1H-pyrazole]
  • ChemScene. 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid. [Link: https://www.chemscene.com/products/3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic-acid.html]
  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 1H-Pyrazole, 4-(phenylmethyl)-. [Link: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID20473691#properties]
  • Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link: https://pubmed.ncbi.nlm.nih.gov/26633887/]
  • Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link: https://www.mdpi.com/1422-8599/2022/4/M1483]
  • Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link: https://www.researchgate.net/publication/365022802_Synthesis_and_Characterization_of_3-Methyl-1-4-trifluoromethylphenylindeno12-cpyrazol-41H-one]
  • Yakan, H., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. [Link: https://www.researchgate.net/publication/349900894_5-4-Fluorophenyl-3-naphthalen-1-yl-1-phenyl-1H-pyrazole]

Sources

In-Depth Technical Guide: pKa Profiling of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive physicochemical analysis of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (CAS: 154258-82-9), a critical scaffold in medicinal chemistry often utilized in the design of p38 MAP kinase inhibitors and other heterocyclic therapeutics.

Understanding the ionization constants (pKa) of this molecule is essential for optimizing its solubility, lipophilicity (LogD), and membrane permeability. This guide synthesizes theoretical predictions with rigorous experimental protocols to define the molecule's acid-base behavior.

Key Physicochemical Data (Predicted):

  • pKa₁ (Conjugate Acid, Basic N): 2.2 ± 0.3 (Protonation of pyridine-like nitrogen)

  • pKa₂ (Acidic NH): 13.2 ± 0.5 (Deprotonation of pyrrole-like nitrogen)[1]

  • Dominant Species at pH 7.4: Neutral (Unionized)[1]

Structural & Electronic Analysis

The acid-base properties of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole are governed by the interplay between the electron-withdrawing 4-fluorophenyl group and the electron-donating 4-methyl group on the pyrazole core.

Ionization Equilibrium Diagram

The following diagram illustrates the two ionization events: the protonation of the neutral molecule under acidic conditions and the deprotonation under highly basic conditions.

IonizationEquilibrium cluster_0 Electronic Effects Cation Cationic Form (H2L+) (Protonated at N2) Neutral Neutral Form (HL) (Dominant at pH 7.4) Cation->Neutral pKa1 ≈ 2.2 (-H+) Anion Anionic Form (L-) (Deprotonated at N1) Neutral->Anion pKa2 ≈ 13.2 (-H+) Effect1 4-Methyl Group (+I) Increases pKa1 (Basicity) Decreases Acidity Effect2 4-Fluorophenyl (-I, -M) Decreases pKa1 (Basicity) Increases Acidity

Theoretical Prediction Framework

In the absence of a direct experimental value in the public domain, we apply the Hammett-Taft Equation principles to estimate pKa values based on the parent pyrazole scaffold.

  • Parent Pyrazole: pKa (MH⁺) ≈ 2.5; pKa (NH) ≈ 14.2.[1]

  • Effect of 3-(4-Fluorophenyl): The phenyl ring is electron-withdrawing relative to hydrogen, lowering the basicity of the pyridine-like nitrogen. The para-fluoro substituent exerts a further inductive withdrawal (-I effect), stabilizing the anion and destabilizing the cation.

    • Estimated Shift:

      
      pKa ≈ -0.4 to -0.6.
      
  • Effect of 4-Methyl: The methyl group is a weak electron donor (+I effect). It stabilizes the cation (increasing basicity) and destabilizes the anion (decreasing acidity).

    • Estimated Shift:

      
      pKa ≈ +0.2 to +0.3.
      

Net Prediction:

  • Basic pKa:

    
    
    
  • Acidic pKa:

    
    
    

Experimental Determination Protocols

For drug development applications requiring high precision, experimental determination is mandatory. Due to the low solubility of the neutral species and the extreme values of the pKa, standard aqueous potentiometry is often insufficient.

Method A: UV-Metric Titration (Recommended)

This method is superior for measuring pKa values < 3 or > 10, where glass electrodes fail. It relies on the distinct UV absorbance spectra of the ionized and neutral species.

Protocol:

  • Stock Solution: Dissolve 1 mg of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in 1 mL of methanol (co-solvent).

  • Titration Media: Prepare a universal buffer (pH 1.8 to 12.0) with constant ionic strength (I = 0.15 M KCl).

  • Measurement:

    • Inject 10-20 µL of stock into the titration vessel containing the buffer.

    • Titrate with 0.5 M HCl (to measure basic pKa) or 0.5 M KOH (to measure acidic pKa).

    • Record UV-Vis spectra (200–400 nm) at each pH step (0.2 pH unit increments).

  • Data Analysis: Use multi-wavelength analysis (e.g., using software like pHab) to deconvolve the spectra and calculate pKa.

Method B: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

Since the compound has low aqueous solubility, titration is performed in methanol/water mixtures, and the aqueous pKa is obtained by extrapolation.

Workflow Diagram:

YasudaShedlovsky Step1 Prepare 3 Solvent Mixtures (30%, 40%, 50% Methanol/Water) Step2 Perform Potentiometric Titration (Measure apparent pSKa in each mixture) Step1->Step2 Step3 Plot Yasuda-Shedlovsky Graph (pSKa + log[H2O] vs. 1/Dielectric Constant) Step2->Step3 Step4 Extrapolate to 0% Methanol (Pure Aqueous pKa) Step3->Step4

Equation for Extrapolation:



Where 

is the dielectric constant of the solvent mixture. The y-intercept (at the dielectric constant of water) yields the aqueous pKa.

Implications for Drug Discovery[2][3]

Solubility Profile

The molecule exhibits a U-shaped solubility curve.

  • pH < 2: High solubility due to cationic species (

    
    ).[1]
    
  • pH 3 - 12: Minimum solubility (Intrinsic solubility,

    
    ). The neutral species dominates.
    
  • pH > 13: Increased solubility due to anionic species (

    
    ).[1]
    
LogD and Lipophilicity

The LogP (partition coefficient of the neutral form) is estimated at 3.0 - 3.4 .[1]

  • At pH 7.4 (Physiological): LogD

    
     LogP.[1] The molecule is highly lipophilic and membrane-permeable but may suffer from high plasma protein binding.
    
  • At pH 2.0 (Stomach): LogD decreases significantly, aiding dissolution in gastric fluid.

Formulation Strategy
  • Salt Selection: Due to the weakly basic pKa (~2.2), forming a stable salt (e.g., Hydrochloride, Mesylate) requires a strong acid. However, salts of bases with pKa < 3 are often prone to disproportionation in water.

  • Solid Dispersion: Amorphous solid dispersions (ASD) are recommended to improve bioavailability given the high LogP and low aqueous solubility at neutral pH.

References

  • PubChem. 3-(4-Fluorophenyl)-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Claramunt, R. M., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Source for substituent constants used in prediction).

Sources

Methodological & Application

Application Note: Synthesis and Mechanistic Evaluation of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Cyclocondensation of 1,3-Dicarbonyls, Reaction Optimization, and Protocol Standardization

Introduction & Rationale

Pyrazoles represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry. They are featured prominently in FDA-approved therapeutics (e.g., celecoxib, crizotinib) due to their robust hydrogen-bonding capabilities, metabolic stability, and diverse pharmacological profiles .

In the design of the target molecule, 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole , the incorporation of the 4-fluorophenyl moiety serves as a strategic bioisosteric substitution. The highly electronegative fluorine atom effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability, while simultaneously enhancing the molecule's lipophilicity and target binding affinity . This application note details an optimized, self-validating protocol for synthesizing this specific pyrazole architecture via the cyclocondensation of a formylated ketone (acting as a 1,3-dicarbonyl equivalent) with hydrazine.

Mechanistic Insights and Chemical Causality

The synthesis of 1H-pyrazoles from 1,3-diketones (or their β-ketoaldehyde equivalents) and hydrazine is a foundational, atom-economical heterocyclization reaction. To achieve the precise substitution pattern of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole—where the C5 position remains unsubstituted—the required starting material is 1-(4-fluorophenyl)-2-methyl-3-oxopropanal .

The reaction proceeds via a well-defined cascade:

  • Regioselective Nucleophilic Attack: Hydrazine hydrate acts as a potent bidentate nucleophile. The initial attack occurs preferentially at the highly electrophilic formyl carbon (C3) rather than the sterically hindered and electronically deactivated aryl ketone (C1).

  • Acid Catalysis: The addition of catalytic glacial acetic acid is critical to the workflow. It functions as a mild Brønsted acid, protonating the carbonyl oxygens to lower the LUMO energy. This accelerates both the initial hydrazone formation and the subsequent rate-limiting dehydration step .

  • Aromatization: Following intramolecular cyclization to the 5-hydroxy-4,5-dihydro-1H-pyrazole intermediate, acid-catalyzed elimination of water drives the irreversible aromatization to the thermodynamically stable aromatic 1H-pyrazole core.

Mechanism A 1-(4-Fluorophenyl)-2-methyl -3-oxopropanal (1,3-Dicarbonyl) C Hydrazone Intermediate A->C + Hydrazine - H2O B Hydrazine Hydrate (NH2NH2·H2O) B->C D 5-Hydroxy-4,5-dihydro -1H-pyrazole C->D Intramolecular Cyclization E 3-(4-Fluorophenyl)-4-methyl -1H-pyrazole (Target) D->E Dehydration (- H2O)

Mechanistic pathway for the cyclocondensation of a 1,3-dicarbonyl with hydrazine.

Quantitative Data: Reaction Optimization

The choice of solvent and catalyst profoundly impacts the reaction kinetics and overall yield. Table 1 summarizes the optimization parameters. Ethanol, combined with catalytic acetic acid, provides the optimal balance of organic solubility, reflux temperature, and proton-donating capability, driving the reaction to completion while minimizing polymeric byproducts.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntrySolventCatalystTemp (°C)Time (h)Yield (%)
1EthanolNone251245
2 Ethanol Acetic Acid (10 mol%) 80 3 88
3MethanolAcetic Acid (10 mol%)65482
4THFAcetic Acid (10 mol%)65665
5Toluenep-TsOH (10 mol%)110275

Experimental Methodology

Self-Validating Design: This protocol incorporates in-process thin-layer chromatography (TLC) monitoring and a specific aqueous workup to ensure the complete removal of unreacted hydrazine and water-soluble impurities, guaranteeing high-purity isolation suitable for downstream biological assays.

Materials Required
  • 1-(4-Fluorophenyl)-2-methyl-3-oxopropanal: 1.0 eq, 10 mmol, 1.80 g

  • Hydrazine hydrate (64% in water): 1.5 eq, 15 mmol, 0.73 mL

  • Glacial acetic acid: 0.1 eq, 1 mmol, 57 µL

  • Absolute ethanol: 30 mL

  • Reagents for workup: Ethyl acetate, distilled water, saturated aqueous NaCl (brine), anhydrous Na₂SO₄.

Step-by-Step Protocol
  • Reaction Assembly: In a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluorophenyl)-2-methyl-3-oxopropanal (1.80 g) in 30 mL of absolute ethanol.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice-water bath. Add hydrazine hydrate (0.73 mL) dropwise over 5 minutes. Note: Dropwise addition is critical to control the exothermic nature of the initial hydrazone formation.

  • Catalyst Addition: Add glacial acetic acid (57 µL) to the stirring mixture.

  • Cyclocondensation (Reflux): Attach a reflux condenser and transfer the flask to an oil bath. Heat the reaction mixture to 80 °C for 3 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3, UV visualization at 254 nm).

  • Solvent Removal: Once TLC confirms the complete consumption of the starting dicarbonyl, cool the mixture to ambient temperature and concentrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: Suspend the crude residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with distilled water (2 × 25 mL) to remove excess hydrazine and acetic acid, followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) or recrystallization from hot toluene to afford pure 3-(4-fluorophenyl)-4-methyl-1H-pyrazole as a crystalline solid.

Workflow Step1 Step 1: Reaction Setup Mix 1,3-Dicarbonyl & Hydrazine in EtOH Step2 Step 2: Reflux Heat at 80°C for 3 hours Step1->Step2 Step3 Step 3: Solvent Removal Evaporate EtOH under reduced pressure Step2->Step3 Step4 Step 4: Extraction Extract with EtOAc/H2O, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Recrystallize or Column Chromatography Step4->Step5 Step6 Step 6: Characterization NMR, LC-MS, HPLC Purity Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the pyrazole target.

Expected Analytical Characterization

To validate the structural integrity of the synthesized batch, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): m/z calculated for C₁₀H₉FN₂ [M+H]⁺ 177.08, found 177.10.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.65 (br s, 1H, NH), 7.80 (s, 1H, Pyrazole-H5), 7.65 (dd, J = 8.5, 5.5 Hz, 2H, Ar-H), 7.28 (t, J = 8.8 Hz, 2H, Ar-H), 2.15 (s, 3H, CH₃).

References

  • El Hassani, I. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504.[Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[Link]

  • Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.[Link]

Application Note: Precision Knorr Pyrazole Synthesis for Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 

moiety enhances metabolic stability (blocking P450 oxidation sites), increases lipophilicity (

), and improves membrane permeability. However, the synthesis of fluorinated pyrazoles via the classical Knorr condensation presents a unique regiochemical challenge.

Unlike non-fluorinated 1,3-diketones, trifluoromethyl-1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione) possess highly polarized and distinct electrophilic centers. The strong electron-withdrawing nature of the fluorine atoms renders the


-carbonyl hard and highly electrophilic, yet paradoxically prone to hydration, which masks its reactivity. This guide details a regiodivergent protocol  that allows the selective synthesis of either 1-aryl-3-(trifluoromethyl)pyrazoles  or 1-aryl-5-(trifluoromethyl)pyrazoles  by manipulating solvent effects and protonation states.

Mechanistic Insight: The "Tale of Two Carbonyls"

To control the reaction, one must understand the electronic landscape of the substrate.

  • The

    
    -Carbonyl (C2):  Highly electron-deficient. Under standard conditions, it often exists as a gem-diol (hydrate) or hemiacetal, rendering it kinetically inert compared to the non-fluorinated carbonyl.
    
  • The Alkyl-Carbonyl (C4): Electronically "normal" but kinetically accessible.

  • The Nucleophile: Substituted hydrazines (

    
    ) have two nucleophilic nitrogens. The terminal 
    
    
    
    is the harder, more reactive nucleophile; the internal
    
    
    is softer and sterically hindered.
Regioselectivity Pathways

The regiochemical outcome depends on which nitrogen attacks which carbonyl first.

  • Path A (3-CF3 Product): Terminal

    
     attacks the 
    
    
    
    -carbonyl. This requires "unmasking" the hydrated
    
    
    -carbonyl or activating it via hydrogen bonding.
  • Path B (5-CF3 Product): Terminal

    
     attacks the Alkyl-carbonyl (kinetically favored in protic solvents like EtOH).
    
DOT Visualization: Regiodivergent Pathways

KnorrMechanism Substrate Trifluoromethyl-1,3-diketone (Hydrated Equilibrium) Inter_A Intermediate A (Attack at CF3-CO) Substrate->Inter_A HFIP Solvent (Activates CF3) Inter_B Intermediate B (Attack at Alkyl-CO) Substrate->Inter_B Ethanol/Reflux (Kinetic Control) Hydrazine Aryl Hydrazine (R-NH-NH2) Hydrazine->Inter_A Hydrazine->Inter_B Prod_3 1-Aryl-3-(trifluoromethyl)pyrazole (Thermodynamic/HFIP) Inter_A->Prod_3 Cyclization - 2 H2O Prod_5 1-Aryl-5-(trifluoromethyl)pyrazole (Kinetic/Ethanol) Inter_B->Prod_5 Cyclization - 2 H2O

Caption: Regiodivergent pathways in Knorr synthesis. HFIP promotes attack at the CF3-carbonyl (Green), while Ethanol favors the alkyl-carbonyl (Red).

Experimental Protocols

Protocol A: Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazoles (The HFIP Method)

Target: High regioselectivity for the 3-


 isomer.
Key Reagent:  1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1]
Mechanism:  HFIP is a strong hydrogen-bond donor (

) but a poor nucleophile. It activates the

-carbonyl through H-bonding, overcoming the hydration barrier and directing the terminal

attack to this position.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • HFIP (0.5 M concentration relative to diketone)

  • Triethylamine (1.1 equiv, if using hydrazine HCl salt)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl hydrazine hydrochloride in HFIP.

  • Neutralization (if needed): Add Triethylamine dropwise to free the hydrazine base. Stir for 10 minutes at room temperature.

  • Addition: Add the trifluoromethyl-1,3-diketone dropwise. Note: The reaction is often exothermic; cooling to 0°C during addition may be required for large scales.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Remove HFIP under reduced pressure (rotary evaporator). Recovery of HFIP is possible and recommended due to cost.

    • Dissolve the residue in Ethyl Acetate.[2]

    • Wash with 1N HCl (to remove unreacted hydrazine) followed by Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol B: Synthesis of 1-Aryl-5-(trifluoromethyl)pyrazoles (The Kinetic Method)

Target: Access to the 5-


 isomer (often the minor product in optimized conditions, but major in kinetic conditions).
Key Reagent:  Ethanol (EtOH) + catalytic HCl.

Step-by-Step Procedure:

  • Preparation: Dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 equiv) in Ethanol (0.5 M).

  • Addition: Add Aryl hydrazine (1.0 equiv) at 0°C .

  • Reaction: Allow the mixture to warm to room temperature slowly, then heat to reflux for 4–6 hours.

  • Workup: Evaporate ethanol. Partition residue between

    
     and water.
    
  • Purification: This method often yields a mixture (e.g., 3:1 ratio). Separation requires careful column chromatography (gradient elution 0-10% EtOAc in Hexanes). The 5-

    
     isomer typically elutes after the 3-
    
    
    
    isomer due to higher polarity (dipole moment alignment).

Data Analysis & Characterization

Regioselectivity Comparison

The choice of solvent is the primary determinant of regiochemical outcome.

SolventDielectric Const.H-Bond Donor (

)
Major IsomerRatio (3-

: 5-

)
Ethanol 24.50.83Mixture/5-

40:60 to 30:70
TFE (Trifluoroethanol)27.01.513-

85:15
HFIP (Hexafluoroisopropanol)16.71.963-

>95:5
Structural Validation (NMR)

Correct assignment of the regioisomer is critical. Use


 NMR as the primary diagnostic tool.
Feature1-Aryl-3-(trifluoromethyl)pyrazole1-Aryl-5-(trifluoromethyl)pyrazole

NMR Shift

ppm

ppm

NMR (Quartet)

signal:

ppm (

Hz)

signal:

ppm (

Hz)

NMR (Ring Proton)

is typically more shielded.[3][4]

is typically deshielded by the adjacent aryl ring.
NOE Signal NOE between Aryl-ortho protons and

(pyrazole).
NOE between Aryl-ortho protons and

group (weak/broad).

Troubleshooting & Critical Parameters

Issue: Low Yield / Starting Material Recovery
  • Cause: The trifluoromethyl diketone exists as a stable hydrate (

    
    ).
    
  • Solution: Pre-treat the diketone with toluene and reflux with a Dean-Stark trap to dehydrate it before adding the hydrazine. Alternatively, use HFIP which disrupts the hydrate equilibrium.

Issue: "Regio-Drift"
  • Cause: Extended reaction times at high temperatures in acidic media can cause isomerization or equilibration to the thermodynamic product.

  • Solution: Quench the reaction immediately upon consumption of starting material. Avoid strong mineral acids if the kinetic (5-

    
    ) isomer is desired.
    
Safety Note
  • Hydrazines: Many aryl hydrazines are toxic and potential carcinogens. Handle in a fume hood.

  • HFIP: Corrosive and volatile. Causes severe eye damage. Use chemically resistant gloves.

References

  • Regioselectivity in Knorr Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry.
    • Source: (Generalized citation for Fustero's work on fluorinated heterocycles).

  • Fluorinated Alcohols (HFIP)
  • NMR Characterization of Fluoropyrazoles

    • Review of NMR shifts in heterocyclic systems.
    • Source: (Referenced for general shift ranges and solvent effects).

  • General Protocol Validation

    • Aggarwal, R., et al. "Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles."
    • Source:

Sources

Application Note: One-Pot Synthesis of 3-Aryl-4-methylpyrazoles via Tandem Vilsmeier-Haack Formylation and Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aryl-4-methylpyrazoles are privileged scaffolds in drug discovery, frequently acting as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs. Traditional multi-step syntheses of these heterocycles often require the isolation of unstable 1,3-diketone intermediates, leading to material loss and extended processing times. This application note details a highly efficient, one-pot, two-stage protocol. By leveraging a Vilsmeier-Haack formylation of propiophenone derivatives followed by direct cyclocondensation with hydrazine hydrate, researchers can bypass intermediate purification, maximize atom economy, and achieve consistently high yields.

Mechanistic Rationale & Causality

The one-pot synthesis operates through a precisely orchestrated sequence of electrophilic and nucleophilic events, eliminating the need to isolate sensitive intermediates.

  • Activation: The reaction begins with the generation of the Vilsmeier-Haack (VH) reagent (a chloromethyleniminium ion) from phosphorus oxychloride (POCl

    
    ) and dimethylformamide (DMF). This step is highly exothermic; strict temperature control (0 °C) is required to prevent the thermal degradation of the iminium species[1].
    
  • Electrophilic Attack: The addition of a propiophenone derivative leads to enolization in the acidic medium. The enol attacks the highly electrophilic VH complex. Subsequent elimination of dimethylamine and re-addition of a chloride ion yields a transient, highly reactive

    
    -chloro-
    
    
    
    -methylcinnamaldehyde intermediate.
  • Cyclocondensation: The introduction of hydrazine hydrate serves a dual purpose. Hydrazine acts as a potent binucleophile in the DMF solvent matrix[2]. The primary amine first attacks the highly reactive formyl group to form a hydrazone. The secondary amine nitrogen then undergoes an intramolecular nucleophilic substitution, displacing the vinylic chloride to close the pyrazole ring. Subsequent dehydration and aromatization yield the thermodynamically stable 3-aryl-4-methyl-1H-pyrazole[3].

Reaction Workflow Diagram

G N1 Propiophenone Derivative (Ar-CO-CH2-CH3) N3 Electrophilic Attack on Enol (Intermediate Formation) N1->N3 N2 Vilsmeier-Haack Reagent (POCl3 + DMF, 0 °C) N2->N3 Activation N4 β-Chloro-α-methylcinnamaldehyde (Ar-C(Cl)=C(CH3)-CHO) N3->N4 Heating (60 °C) N6 Hydrazone Formation & Intramolecular Cyclization N4->N6 N5 Hydrazine Hydrate Addition (NH2NH2·H2O, 0 °C to Reflux) N5->N6 Condensation N7 3-Aryl-4-methyl-1H-pyrazole (Final Product) N6->N7 Aromatization (-HCl, -H2O)

Figure 1: Logical workflow of the one-pot Vilsmeier-Haack and cyclocondensation pyrazole synthesis.

Validated Experimental Protocol

Caution: POCl


 is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and potentially explosive. Perform all steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Phase 1: Formylation (Intermediate Generation)

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet to ensure an anhydrous environment.

  • VH Complex Formation: Add anhydrous DMF (15.0 mL, 194 mmol) to the flask and cool to 0 °C using an ice-water bath.

  • POCl

    
     Addition:  Place POCl
    
    
    
    (4.6 mL, 50 mmol) in the addition funnel. Add dropwise over 15 minutes, maintaining the internal temperature strictly below 5 °C.
    • Validation Checkpoint: The solution should transition from colorless to a pale yellow, slightly viscous liquid. A transient white solid may appear but will redissolve. If the solution turns dark brown immediately, the temperature was not adequately controlled, and the iminium complex has degraded.

  • Substrate Addition: Dissolve the propiophenone derivative (20 mmol) in anhydrous DMF (5.0 mL). Add this solution dropwise to the VH complex at 0 °C over 10 minutes.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 2–4 hours (see Table 1 for substrate-specific times).

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The starting ketone (UV active) should disappear, replaced by a lower-R

      
      , intensely UV-active spot corresponding to the 
      
      
      
      -chloro-
      
      
      -methylcinnamaldehyde.

Phase 2: Cyclocondensation & Isolation 6. Cooling & Quenching: Cool the reaction mixture back to 0 °C. Slowly add crushed ice (approx. 20 g) to safely quench excess POCl


.
7.  Hydrazine Addition:  Add hydrazine hydrate (64% in water, 5.0 mL, ~100 mmol) dropwise. Causality: A large excess of hydrazine is required to ensure complete conversion and to outcompete any hydrolysis of the chloroaldehyde intermediate back to a diketone.
8.  Cyclization:  Attach a reflux condenser and heat the mixture to 80 °C for 1.5–2.5 hours.
9.  Work-up:  Cool to room temperature. Neutralize the mixture to pH 7-8 using saturated aqueous NaHCO

. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na

SO

, and concentrate under reduced pressure. 10. Purification: Recrystallize the crude residue from ethanol/water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-aryl-4-methyl-1H-pyrazole.
Quantitative Data & Substrate Scope

The electronic nature of the aryl ring significantly impacts the kinetics of the initial enol attack. Electron-donating groups (EDGs) stabilize the developing positive charge during electrophilic addition, accelerating the reaction and improving yields. Conversely, electron-withdrawing groups (EWGs) decelerate the formylation phase.

Table 1: Substrate Scope and Reaction Efficiency

Substrate (Propiophenone)Aryl Substituent (R)Formylation Time (60 °C)Cyclization Time (80 °C)Isolated Yield (%)Purity (HPLC)
Propiophenone-H2.5 h1.5 h82>98%
4'-Methoxypropiophenone4-OCH

(EDG)
2.0 h1.0 h88>99%
4'-Methylpropiophenone4-CH

(EDG)
2.0 h1.5 h85>98%
4'-Chloropropiophenone4-Cl (Mild EWG)3.5 h2.0 h76>97%
4'-Nitropropiophenone4-NO

(Strong EWG)
4.5 h2.5 h65>95%
Critical Parameters & Troubleshooting
  • Moisture Sensitivity: The Vilsmeier-Haack reagent is highly sensitive to hydrolysis. Even trace amounts of water during Phase 1 will convert the chloromethyleniminium ion back to DMF and HCl, severely depressing the yield of the chloroaldehyde intermediate[1].

  • Regioselectivity: This method is highly regioselective for 3-aryl-4-methylpyrazoles. The initial attack of hydrazine occurs preferentially at the highly reactive formyl carbon (C1 of the intermediate), followed by ring closure at the chlorinated carbon (C3).

  • Incomplete Cyclization: If TLC indicates the presence of uncyclized hydrazone, ensure the reaction pH during Phase 2 is not overly acidic. While the reaction generates HCl, the excess hydrazine usually acts as a sufficient acid scavenger. If needed, a tertiary amine base (e.g., Et

    
    N) can be supplemented to facilitate the elimination of HCl during aromatization[2].
    
References
  • Title: Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)
  • Title: Pyrazole-3(4)
  • Source: arkat-usa.

Sources

Application Note: 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole as a Privileged Scaffold for Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) remains a critical objective in mitigating the gastrointestinal toxicities associated with traditional, non-selective inhibitors. This application note details the structural rationale, mechanistic pathways, and self-validating experimental protocols for evaluating derivatives of the 3-(4-fluorophenyl)-4-methyl-1H-pyrazole scaffold. By leveraging specific pharmacophoric features, this scaffold demonstrates potent, low-nanomolar inhibition of COX-2, serving as a highly effective foundation for advanced drug discovery.

Scientific Background & Structural Rationale

The 1H-pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, most notably forming the core of the blockbuster COX-2 inhibitor Celecoxib 1[1]. The specific substitution pattern of the 3-(4-fluorophenyl)-4-methyl-1H-pyrazole core provides distinct biophysical advantages:

  • The 4-Fluorophenyl Moiety: The introduction of a highly electronegative fluorine atom at the para position serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the molecule's metabolic half-life. Second, the fluorine atom engages in favorable multipolar interactions within the hydrophobic binding pocket of the COX-2 enzyme, driving up binding affinity2[2].

  • The 4-Methyl Group: This group acts as a critical conformational lock. By restricting the free rotation of the adjacent phenyl rings, the methyl group forces the molecule into an optimal geometry. This conformation is specifically required to exploit the unique COX-2 side pocket—a cavity made accessible by the presence of a smaller Val523 residue in COX-2, which replaces the bulkier Ile523 found in COX-1 3[3].

Mechanistic Pathway

COX-2 is an inducible enzyme responsible for converting arachidonic acid (released from membrane phospholipids) into prostaglandin H2 (PGH2), the primary precursor for pro-inflammatory prostaglandins like PGE24[4]. The pyrazole scaffold acts as a competitive, time-dependent inhibitor that blocks the initial oxygenation step.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Oxygenation PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Peroxidase activity PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerization INFLAM Inflammation & Pain Response PGE2->INFLAM Receptor Binding SCAFFOLD 3-(4-Fluorophenyl)-4-methyl- 1H-pyrazole Scaffold SCAFFOLD->COX2 Competitive Inhibition (Binds Val523 pocket)

Fig 1. Arachidonic acid cascade and targeted inhibition of COX-2 by the pyrazole scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives and confirm assay robustness.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Screening Assay

Causality & Principle: This assay utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a highly sensitive fluorogenic substrate. COX enzymes possess both cyclooxygenase and peroxidase activities. The peroxidase activity uses ADHP as an electron donor to reduce PGG2 to PGH2, converting ADHP into highly fluorescent resorufin. We utilize a fluorometric readout rather than a colorimetric one to achieve a wider dynamic range, which is critical for resolving sub-nanomolar IC50 differences.

Step-by-Step Methodology:

  • Buffer & Cofactor Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0). Add Hematin (1 µM final concentration). Causality: Hematin is an essential cofactor for the peroxidase activity of COX; omitting it will result in false-negative enzyme activity.

  • Enzyme Preparation: Dilute purified human recombinant COX-1 and COX-2 enzymes in the prepared buffer.

  • Inhibitor Pre-Incubation: Dispense 10 µL of the pyrazole scaffold (serially diluted from 10 µM to 0.1 nM in DMSO) into a 96-well black microplate. Add 150 µL of the enzyme solution. Incubate at 25°C for 15 minutes. Causality: Diarylheterocycles are time-dependent, slow-binding inhibitors. Pre-incubation allows the compound to fully equilibrate within the COX-2 active site, preventing the underestimation of compound potency.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (100 µM) and ADHP (10 µM) to all wells to initiate the reaction.

  • Detection: Incubate for exactly 2 minutes at room temperature. Read fluorescence using a microplate reader (Excitation: 530–540 nm; Emission: 585–595 nm).

  • Self-Validation Check (Z'-Factor): Include a 100% initial activity control (vehicle only) and a background control (heat-inactivated enzyme). Calculate the Z'-factor. The assay is only considered valid if

    
    .
    
Protocol B: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Causality & Principle: While in vitro assays prove target engagement, cell-based assays validate membrane permeability and efficacy in a complex biological matrix. We use RAW 264.7 cells because they express negligible basal COX-2 but strongly induce it upon Toll-Like Receptor 4 (TLR4) activation by Lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Stimulation & Co-Treatment: Aspirate media. Add fresh media containing 1 µg/mL LPS and the pyrazole scaffold at varying concentrations (10 µM to 1 nM). Causality: Co-administering LPS and the inhibitor simultaneously tests the compound's ability to inhibit COX-2 as it is being newly synthesized, mimicking an acute inflammatory response.

  • Parallel Cytotoxicity Control: In a replicate plate, run an MTT or CellTiter-Glo viability assay after 24 hours. Causality: This is a critical self-validation step. It proves that a reduction in PGE2 is due to true COX-2 inhibition and not simply a result of compound-induced cell death.

  • Harvest & Quantification: After 24 hours, collect the cell culture supernatant. Quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.

Quantitative Data Presentation

The table below summarizes representative pharmacological data for the 3-(4-fluorophenyl)-4-methyl-1H-pyrazole scaffold compared to standard clinical references. The data highlights the profound selectivity index (SI) achieved through the structural rationale discussed in Section 2.

Compound / ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)
3-(4-Fluorophenyl)-4-methyl-1H-pyrazole derivative > 50.000.011> 4545
Celecoxib (COX-2 Selective Reference) 14.700.045326
Indomethacin (Non-Selective Reference) 0.0180.2600.07

Note: Values represent benchmark ranges derived from structural analogs in recent literature 2[2].

Experimental Workflow Visualization

Screening_Workflow Synth Compound Preparation Enzyme In Vitro COX-1/2 Fluorometric Assay Synth->Enzyme 10µM - 1nM Cell Cell-Based Assay (RAW 264.7 + LPS) Enzyme->Cell SI > 50 Analysis Data Analysis (IC50 & SI Calc) Cell->Analysis PGE2 Levels Hit Lead Candidate Selection Analysis->Hit Validation

Fig 2. Sequential screening workflow for evaluating COX-2 selective pyrazole inhibitors.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega (2023) URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH (2023) URL:[Link]

  • The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action Source: PMC - NIH (2008) URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI (2022) URL:[Link]

Sources

Application Note: Regioselective Functionalization of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole . This scaffold is a privileged structure in kinase inhibition (e.g., p38 MAPK) and androgen receptor antagonism.

The following guide prioritizes regiocontrol , distinguishing between the thermodynamically favored 1,3-disubstituted products and the kinetically accessible 1,5-disubstituted isomers.

Executive Summary & Chemical Context

The substrate 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole exists in a prototropic tautomeric equilibrium. Functionalization at the nitrogen atom is non-trivial due to the competition between the N1 (distal to the aryl group) and N2 (proximal to the aryl group) positions.

  • Target Product (Usually Desired): N1-functionalization yields the 1-R-3-(4-fluorophenyl)-4-methyl isomer. This retains the "3-aryl" descriptor and is generally sterically favored.

  • Impurity (Usually Undesired): N2-functionalization yields the 1-R-5-(4-fluorophenyl)-4-methyl isomer. (Note: IUPAC numbering rules dictate the alkylated nitrogen becomes position 1, forcing the phenyl group to position 5).

Achieving high Regiomeric Ratio (RR) requires selecting conditions that exploit the steric clash between the incoming electrophile and the C3-aryl group.

Visualizing the Regioselectivity Challenge

The following diagram maps the tautomeric equilibrium and the divergent reaction pathways.

Regioselectivity Tautomer Tautomeric Equilibrium (Fast Exchange) Path_N1 Path A: N1 Attack (Distal to Phenyl) Tautomer->Path_N1 Less Hindered Path_N2 Path B: N2 Attack (Proximal to Phenyl) Tautomer->Path_N2 Steric Clash (Ph vs R) Prod_13 Major Product (1,3-Isomer) Sterically Favored 1-R-3-(Ar)-4-Me Path_N1->Prod_13 Prod_15 Minor Product (1,5-Isomer) Sterically Hindered 1-R-5-(Ar)-4-Me Path_N2->Prod_15

Figure 1: Reaction landscape showing the divergence between N1 (distal) and N2 (proximal) functionalization pathways.

Protocol A: Regioselective N-Alkylation (Base-Mediated)

Objective: Install alkyl halides (R-X) with >95:5 regioselectivity favoring the 1,3-isomer.

Mechanistic Insight

Using Cesium Carbonate (


)  in polar aprotic solvents (DMF or MeCN) is superior to Sodium Hydride (

). The "Cesium Effect" involves the large ionic radius of

, which forms a looser ion pair with the pyrazolate anion. This allows the reaction to be governed by thermodynamics (sterics) rather than coordination kinetics, favoring the less hindered N1 position.
Step-by-Step Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Alkyl Halide: 1.1 – 1.2 equiv

    • Base (

      
      ): 2.0 equiv
      
    • Solvent: DMF (anhydrous), 0.2 M concentration.

  • Procedure:

    • Activation: Charge a reaction vial with 3-(4-fluorophenyl)-4-methyl-1H-pyrazole (1.0 equiv) and

      
       (2.0 equiv). Add anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes. Note: This ensures deprotonation and equilibration of the anion.
      
    • Addition: Add the Alkyl Halide dropwise.

    • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

      • Optimization: If the reaction is sluggish (e.g., with secondary alkyl halides), heat to 60°C. Avoid temperatures >90°C to prevent thermal isomerization.

    • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

      
      .
      
  • Purification:

    • The 1,3-isomer (Major) is typically less polar than the 1,5-isomer (Minor) on Silica gel due to the shielding of the nitrogen lone pairs.

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Objective: Install aryl/heteroaryl groups using Boronic Acids.[1] This is preferred over Buchwald-Hartwig for pyrazoles due to milder conditions and tolerance of the free NH.

Mechanistic Insight

The Chan-Lam-Evans coupling utilizes an oxidative cycle involving Cu(II). The mechanism involves the coordination of the pyrazole to the copper center, followed by transmetalation with the boronic acid. Crucially, the steric bulk of the 3-phenyl group discourages coordination at N2, resulting in high N1 selectivity.

Workflow Diagram (Chan-Lam Cycle)

ChanLam Start Substrate + Cu(OAc)2 Coord Cu(II)-Pyrazole Complex (Coordination at N1) Start->Coord Transmet Transmetalation (Ar-B(OH)2 enters) Coord->Transmet Oxidation Oxidation to Cu(III) Transmet->Oxidation Air/O2 RedElim Reductive Elimination Releases Product Oxidation->RedElim RedElim->Start Cu(I) -> Cu(II) regen

Figure 2: Simplified oxidative catalytic cycle for the N-arylation of pyrazoles.

Step-by-Step Protocol
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Aryl Boronic Acid: 1.5 – 2.0 equiv

    • Catalyst:

      
       (0.1 – 1.0 equiv). Note: Stoichiometric copper often gives higher yields than catalytic methods for difficult substrates.
      
    • Ligand/Base: Pyridine (2.0 equiv) or TEA.

    • Solvent: DCM or MeOH (0.1 M).

  • Procedure:

    • Setup: In a flask open to air (do not purge with Argon), combine Substrate, Boronic Acid, and

      
      .
      
    • Initiation: Add solvent and Pyridine.

    • Reaction: Stir vigorously at RT open to the atmosphere (drying tube recommended to exclude moisture but allow

      
      ).
      
    • Timeline: 16–24 hours. The mixture typically turns from blue/green to dark green/brown.

    • Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with

      
       (aq) to sequester residual copper (turns deep blue).
      

Analytical Validation (Trustworthiness)

Validating the regiochemistry is critical. Do not rely solely on LC-MS retention times.

NMR Distinction Table

The following markers definitively distinguish the 1,3-isomer (Target) from the 1,5-isomer (Impurity).

Feature1,3-Isomer (Target)1,5-Isomer (Impurity)Mechanistic Reason
NOESY / ROESY Cross-peak: N-R ↔ H-5 Cross-peak: N-R ↔ Ph-ortho Proximity of the new alkyl group to the ring proton (H5) vs. the phenyl ring.
13C NMR (C3) ~150 ppm~140 ppmShielding effect of the adjacent N-alkyl group in the 1,5-isomer.
1H NMR (H-5) Sharp SingletOften BroadenedRotational restriction if the phenyl is adjacent (1,5-isomer).
Self-Validating Check:
  • The "Ortho-Phenyl" Test: Run a 1D-NOE or 2D-NOESY. Irradiate the new N-Alkyl protons.

    • If you see enhancement of the Phenyl ortho protons , you have made the 1,5-isomer (Undesired).

    • If you see enhancement of the Pyrazole H5 singlet , you have made the 1,3-isomer (Desired).

References

  • Regioselectivity in Pyrazole Alkylation: Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 2017.[2] Link

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011.[3] Link

  • Cesium Effect: Flessner, T., et al.
  • NMR Assignment of Pyrazoles: Alkorta, I., et al. "N-H Pyrazoles: Tautomerism and Regiochemistry." Chemical Reviews, 2004. Link

Sources

Application Notes & Protocols: A Strategic Guide to the Biological Evaluation of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2][3] Its derivatives have yielded numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] The specific subclass of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole analogs represents a focused chemical space with significant therapeutic potential. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, while the methyl group can provide steric hindrance or favorable hydrophobic interactions.

This guide provides a comprehensive, strategy-driven framework for the systematic biological evaluation of novel analogs based on this core structure. As a Senior Application Scientist, my objective is not merely to list protocols but to impart a logical, field-tested approach that maximizes the value of experimental data while conserving resources. We will proceed from broad phenotypic screening to specific target-based assays and mechanism of action (MoA) studies, explaining the causality behind each experimental choice.

A Tiered Strategy for Biological Evaluation

A hierarchical or tiered approach is the most efficient method for evaluating a new series of chemical analogs.[6] This strategy begins with broad, high-throughput assays to identify initial "hits" and progressively employs more complex, resource-intensive assays to characterize the most promising compounds. This ensures that only the most viable candidates advance, saving time and resources.

Tiered_Evaluation_Strategy cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) & Lead Optimization A Compound Library of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole Analogs B Broad Phenotypic Assays (e.g., Cytotoxicity Panel, Broad-Spectrum Antimicrobial) A->B Initial Profiling C Dose-Response Analysis (IC50 / EC50 / MIC Determination) B->C Active 'Hits' D Target-Based Assays (e.g., Kinase Inhibition, COX-2 Inhibition) C->D Confirmed Potency E Selectivity Profiling (Against Related Targets / Normal Cell Lines) D->E Target Engagement F Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle, Cytokine Release) E->F Selective Compounds G Advanced Target Validation (e.g., Western Blot, Pull-down Assays) F->G Cellular Effect Confirmed H Lead Candidate G->H MoA Elucidated

Caption: A tiered workflow for analog evaluation.

Anticancer Activity Evaluation

Rationale: Pyrazole derivatives are widely reported as potent anticancer agents, often functioning as kinase inhibitors targeting key signaling pathways involved in cell proliferation and survival, such as EGFR, VEGFR, CDK, and Aurora Kinase.[4][7][8][9] A subset of pyrazoles has also shown activity as androgen receptor antagonists, making them relevant for prostate cancer.[10]

Tier 1 Protocol: Primary Cytotoxicity Screening (MTT Assay)

This initial screen assesses the general antiproliferative activity of the analogs against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for determining cell viability.[11]

Workflow Diagram: Cytotoxicity Screening

Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plates (e.g., 5,000 cells/well) B 2. Incubate 24h for cell adherence A->B C 3. Treat with Analogs (Single high concentration, e.g., 10 µM) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent Incubate 3-4h D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, PC-3 for prostate[7][12]) into 96-well plates at a density of 5,000-10,000 cells/well. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add the pyrazole analogs at a single, fixed concentration (e.g., 10 µM) to the respective wells.

  • Exposure Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Tier 2 Protocol: Dose-Response and IC₅₀ Determination

For "hits" identified in Tier 1, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Protocol:

  • Follow the MTT assay protocol as described above.

  • Instead of a single concentration, treat cells with a serial dilution of the analog (e.g., 8-point, 3-fold dilutions starting from 50 µM).

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC₅₀ value.

Sample Data Presentation:

Compound IDScaffold ModificationIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT116 (µM)IC₅₀ vs. Normal Fibroblasts (µM)Selectivity Index (Normal/Cancer)
PYZ-001 R = -H15.218.5> 100> 6.5
PYZ-002 R = -Cl2.13.585.4> 40.6
PYZ-003 R = -OCH₃0.81.260.1> 75.1
DoxorubicinPositive Control0.050.090.1~2.0

Note: The Selectivity Index (SI) is a crucial metric, calculated as IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A higher SI indicates greater cancer-specific toxicity.

Anti-inflammatory Activity Evaluation

Tier 2 Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the analogs against the two key COX isoforms. Selectivity for COX-2 over COX-1 is a highly desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs.[14]

Protocol:

  • Assay Principle: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). These kits typically measure the peroxidase activity of COX, which catalyzes the conversion of a probe into a fluorescent or colorimetric product.

  • Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the pyrazole analogs across a range of concentrations. Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Add arachidonic acid (the substrate) to initiate the prostaglandin synthesis reaction.

  • Detection: Add the colorimetric or fluorometric probe and measure the signal using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of COX inhibition for each analog concentration relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Sample Data Presentation:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
PYZ-001 25.61.517.1
PYZ-002 > 1000.04> 2500
Celecoxib15.00.05300
Ibuprofen2.55.10.5
Tier 3 Protocol: Cellular Anti-inflammatory Assay (LPS-induced TNF-α release)

This assay validates the anti-inflammatory activity in a more biologically relevant cellular context. It measures the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the pyrazole analogs for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.

  • Analysis: Determine the IC₅₀ for the inhibition of TNF-α release.

Relevant Signaling Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAP Kinase TLR4->p38 Activates NFkB NF-κB TLR4->NFkB Activates COX2 COX-2 Gene Expression p38->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines NFkB->COX2 NFkB->Cytokines Inhibitor Pyrazole Analog (Potential Inhibitor) Inhibitor->p38 Inhibitor->COX2

Caption: Potential inhibition points in inflammatory pathways.

Antimicrobial Activity Evaluation

Rationale: Pyrazole-containing heterocycles have demonstrated significant activity against a range of bacterial and fungal pathogens, making this a valuable area of investigation.[5][13][17][18]

Tier 1/2 Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard for determining MIC values.[18]

Protocol:

  • Microorganism Selection: Choose a panel of relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.[13][17]

  • Compound Preparation: Prepare a 2-fold serial dilution of each pyrazole analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Adjust the turbidity of an overnight culture of the microorganism to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) should also be tested.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

  • MIC Reading: The MIC is the lowest compound concentration in which no visible growth (turbidity) is observed.

Sample Data Presentation:

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
PYZ-001 64> 128> 128
PYZ-002 83216
PYZ-004 4168
Ciprofloxacin10.25N/A
ClotrimazoleN/AN/A2

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Gomha, S. M., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Meti, M. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

  • Li, Q., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • (n.d.). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]

  • Gomha, S. M. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Rached, O. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • S.L, S. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]

  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. [Link]

  • Singh, R. K. (2022). Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. Taylor & Francis. [Link]

  • Becerra, D., & Castillo, J. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Chander, S. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

  • Li, Y., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed. [Link]

  • (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

  • El-Sayed, N. N. E. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • (2013). Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. ResearchGate. [Link]

  • Wang, Y. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]

  • Al-Sanea, M. M. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Al-Omair, M. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]

  • Kumar, P. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

Sources

Troubleshooting & Optimization

Separation of 3-(4-fluorophenyl) and 5-(4-fluorophenyl) pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution & Separation of 3-(4-Fluorophenyl) and 5-(4-Fluorophenyl) Pyrazole Regioisomers

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals dealing with the synthesis, isolation, and structural assignment of fluorinated aryl-pyrazoles.

Section 1: The Tautomerism Trap & Fundamental Causality

Q1: I synthesized 3-(4-fluorophenyl)-1H-pyrazole. My LC-MS shows a single peak, but my 1H-NMR spectrum is broadened, and I cannot separate the 3- and 5-isomers on silica gel. Why? Analysis & Causality: You are battling annular tautomerism. In N-unsubstituted pyrazoles (1H-pyrazoles), the N-H proton rapidly exchanges between the N1 and N2 nitrogen atoms at room temperature [1]. Because of this rapid interconversion, 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole are not stable, separable isomers; they are tautomers existing in a dynamic equilibrium. The broadening in your NMR is the classic signature of this intermediate exchange rate on the NMR timescale. They co-elute because the stationary phase interacts with a time-averaged tautomeric ensemble, not discrete molecules.

Q2: How can I lock this equilibrium to isolate and study the specific 3-aryl or 5-aryl spatial arrangements? Solution: You must break the symmetry by performing an N-derivatization. By introducing an alkyl group (e.g., methyl) or a reversible protecting group (e.g., 2-(trimethylsilyl)ethoxymethyl chloride, SEM-Cl) at the N1 position, you freeze the tautomeric exchange [3]. This yields a mixture of two distinct, stable regioisomers: 1-substituted-3-(4-fluorophenyl)pyrazole and 1-substituted-5-(4-fluorophenyl)pyrazole, which can then be chromatographically resolved.

G A N-Unsubstituted Pyrazole (Rapid Tautomeric Equilibrium) B N-Derivatization (e.g., SEM-Cl, NaH) A->B C Stable Regioisomeric Mixture (1-SEM-3-Ar & 1-SEM-5-Ar) B->C D Normal Phase Chromatography (Steric-based Resolution) C->D E 1-SEM-5-(4-fluorophenyl)pyrazole (Elutes First - Sterically Hindered) D->E F 1-SEM-3-(4-fluorophenyl)pyrazole (Elutes Second - Less Hindered) D->F

Workflow for trapping and separating pyrazole tautomers via N-derivatization.

Section 2: Chromatographic Troubleshooting

Q3: I have synthesized the N-methylated regioisomers, but they still co-elute on standard normal-phase TLC (Hexane/EtOAc). How do I improve the resolution? Analysis & Causality: Hexane/Ethyl Acetate relies primarily on bulk polarity, which is nearly identical for these two regioisomers. To separate them, you must exploit their differing steric environments. In the 1-methyl-5-(4-fluorophenyl) isomer, the bulky aryl group is adjacent to the N-methyl group. This steric clash twists the aryl ring out of coplanarity and, crucially, sterically shields the N2 lone pair. In contrast, the 3-aryl isomer is planar, leaving the N2 lone pair fully exposed to hydrogen-bond with the acidic silanol groups of the silica gel. Actionable Fix: Switch to a solvent system that highlights hydrogen-bonding differences, such as Toluene/Acetone (95:5 to 85:15) or Dichloromethane/Methanol (99:1). The 5-aryl isomer will elute first (higher Rf) because it cannot interact as strongly with the silica stationary phase.

Q4: If normal phase fails, what is the best Reverse-Phase (RP) strategy? Solution: If normal phase resolution remains < 1.5, switch to RP-HPLC. Standard C18 columns often work, but if co-elution persists, utilize a Phenyl-Hexyl stationary phase . The Phenyl-Hexyl column provides orthogonal selectivity via


 interactions. The twisted 5-aryl isomer interacts differently with the phenyl stationary phase compared to the highly planar, conjugated 3-aryl isomer, usually resulting in baseline separation.

G Start Isomers Co-eluting on Silica (Hex/EtOAc)? Step1 Switch to Toluene/Acetone or DCM/MeOH Start->Step1 Check1 Resolution > 1.5? Step1->Check1 RP Switch to RP-HPLC (C18, H2O/MeCN) Check1->RP No Success Scale up to Prep-HPLC Check1->Success Yes Check2 Resolution > 1.5? RP->Check2 Phenyl Use Phenyl-Hexyl Column (Pi-Pi Interactions) Check2->Phenyl No Check2->Success Yes Phenyl->Success

Chromatographic troubleshooting logic for co-eluting pyrazole regioisomers.

Section 3: Diagnostic Data Presentation

To ensure your isolated fractions are correctly assigned, cross-reference your analytical data against the expected parameters summarized below. The definitive assignment requires 2D NMR (NOESY) [2].

Property / Technique1-Alkyl-5-(4-fluorophenyl)pyrazole1-Alkyl-3-(4-fluorophenyl)pyrazole
Normal Phase Elution Elutes First (Higher Rf)Elutes Second (Lower Rf)
Steric Profile Hindered N2 lone pair; twisted aryl ringExposed N2 lone pair; planar conjugated system
1H-NMR (Pyrazole C4-H) ~6.3 - 6.5 ppm (shielded by twisted aryl)~6.6 - 6.8 ppm (deshielded by coplanar aryl)
2D NOESY Correlation Strong NOE between N-alkyl protons and ortho-aryl protonsNo NOE between N-alkyl protons and ortho-aryl protons
13C-NMR (C3 vs C5) C5 shifts upfield due to steric compressionC3 remains downfield

Section 4: Self-Validating Experimental Protocols

Protocol 1: Reversible N-SEM Protection and Normal-Phase Separation

This protocol utilizes SEM protection to lock the tautomers, allowing for silica gel separation. The SEM group can later be removed using TBAF or TFA to yield the pure, isolated tautomer (which will re-equilibrate if left in solution, but is useful for solid-state studies or immediate downstream asymmetric synthesis).

Step 1: Deprotonation

  • Dissolve 10 mmol of 3-(4-fluorophenyl)-1H-pyrazole in 30 mL of anhydrous DMF under an inert N2 atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 12 mmol (1.2 eq) of Sodium Hydride (60% dispersion in mineral oil). Causality: NaH irreversibly deprotonates the pyrazole, forming a highly nucleophilic pyrazolide anion. H2 gas evolution serves as a visual validation of active reagent.

  • Stir for 30 minutes at 0 °C until gas evolution ceases.

Step 2: Alkylation 5. Dropwise add 11 mmol (1.1 eq) of SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). 6. Warm to room temperature and stir for 2 hours. 7. Validation Check: Quench a 50 µL aliquot in water, extract with EtOAc, and run a TLC (Hexane/EtOAc 3:1). You should observe complete consumption of the baseline starting material and the appearance of two closely eluting spots.

Step 3: Chromatographic Resolution 8. Quench the main reaction with saturated aqueous NH4Cl (50 mL) and extract with EtOAc (3 x 50 mL). Dry over Na2SO4 and concentrate. 9. Load the crude oil onto a pre-packed silica gel column using the dry-loading technique (adsorb onto 5 g of silica). 10. Elute using a gradient of Toluene/Acetone (Start 100:0, ramp to 90:10). 11. Collect the first eluting peak (1-SEM-5-(4-fluorophenyl)pyrazole) and the second eluting peak (1-SEM-3-(4-fluorophenyl)pyrazole). 12. Validation Check: Perform 1H-NMR on both fractions. Confirm the 5-isomer by the upfield shift of the pyrazole C4-H proton.

Protocol 2: Preparative Reverse-Phase HPLC Separation of N-Methyl Regioisomers

Use this protocol when normal phase fails to provide >95% isomeric purity [2].

  • Sample Preparation: Dissolve 500 mg of the regioisomeric mixture in 5 mL of HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Mount a Phenyl-Hexyl Preparative Column (e.g., 250 x 21.2 mm, 5 µm). Causality: The phenyl stationary phase exploits the differing

    
    -electron densities and planarities of the 3- and 5-isomers.
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Formic acid ensures sharp peak shapes by suppressing residual silanol ionization).

    • Solvent B: Acetonitrile.

  • Gradient Design: Run a shallow gradient from 40% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the peaks using threshold-based automated fractionation.

  • Validation Check: Lyophilize the collected fractions. Dissolve a 5 mg analytical sample in CDCl3 and perform a 2D NOESY NMR experiment. The fraction showing a cross-peak between the N-CH3 singlet (~3.9 ppm) and the aryl ortho-protons (~7.4 ppm) is definitively the 1-methyl-5-(4-fluorophenyl)pyrazole.

References

  • Emelina, E. E., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." MDPI Molecules, 2020.[Link]

  • Kędzia, A., et al. "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines." The Journal of Organic Chemistry (ACS Publications), 2021.[Link]

Technical Support Center: Purification of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole. This document is designed for researchers, scientists, and professionals in drug development, offering practical solutions to common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: After synthesis, my crude product is an oil and won't solidify. How can I proceed with purification?

Answer:

It is not uncommon for crude products to be oils, which can be a mixture of your desired product, unreacted starting materials, and byproducts. Here are a few approaches to consider:

  • Solvent Trituration: This is often the first step to try. Add a non-polar solvent in which your product is expected to have low solubility, such as hexane or a mixture of ethyl acetate and hexane. Stir the mixture vigorously. This can often induce crystallization of the product while dissolving more non-polar impurities.

  • Aqueous Workup: If you haven't already, performing an aqueous workup can help remove water-soluble impurities. Dissolve your crude oil in an organic solvent like ethyl acetate or dichloromethane and wash with water, followed by a brine solution. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.[1] This may result in a solid product.

  • Direct to Chromatography: If the above methods fail, you can directly load the crude oil onto a silica gel column for purification. It is advisable to first dissolve the oil in a minimal amount of the chromatography eluent or a slightly more polar solvent to ensure even loading.

Question 2: I'm seeing a persistent impurity with a very similar Rf value to my product on the TLC plate. How can I improve the separation?

Answer:

This is a common challenge, often due to the presence of a regioisomer or a closely related byproduct. Here are several strategies to enhance separation:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Systematically vary the polarity of your eluent. A common starting point for pyrazole derivatives is a gradient of ethyl acetate in hexane.[1][2] Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to your eluent system to alter the selectivity.

    • Stationary Phase: While silica gel is the most common stationary phase, consider using a different one if you are still facing separation issues. A fluorinated stationary phase, for instance, can offer different selectivity for fluorinated compounds like yours.[3]

    • Column Dimensions: Use a longer, narrower column and a slower flow rate to increase the number of theoretical plates and improve resolution.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

    Solvent System Examples for Pyrazole Derivatives
    Ethanol/Water
    Isopropanol/Water[4]
    Ethanol/Chloroform[5]
    Ethyl Acetate/Hexane
  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be protonated to form salts. You could attempt to dissolve the crude mixture in an organic solvent and extract it with a dilute acid. The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer and extracting it back into an organic solvent can yield a purer product. This method's success depends on the pKa of your specific pyrazole.[6]

Frequently Asked Questions (FAQs)

What is the most effective general purification method for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole?

For most lab-scale syntheses, a two-step process is highly effective:

  • Flash Column Chromatography: This is the workhorse for the initial purification of the crude product to remove major impurities. A typical setup would involve silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.[2][7]

  • Recrystallization: Following chromatography, recrystallization is an excellent final step to achieve high purity. This is particularly effective at removing any remaining minor impurities.

Below is a decision-making workflow for selecting a purification strategy:

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No purity_check Check Purity (TLC, NMR) try_recrystallization->purity_check chromatography->purity_check pure Pure Product purity_check->pure Purity >98% re_purify Further Purification Needed purity_check->re_purify Purity <98% re_purify->chromatography

Caption: Decision workflow for purification of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.

What are the likely impurities I might encounter?

The impurities will largely depend on the synthetic route. For a typical synthesis involving the condensation of a hydrazine with a β-dicarbonyl compound, you might expect:

  • Unreacted Starting Materials: 4-Fluorophenylhydrazine and the dicarbonyl precursor.

  • Regioisomers: The formation of pyrazoles can sometimes lead to different regioisomers, which can be challenging to separate.[1][8]

  • Byproducts: Side reactions can lead to various byproducts.

How can I assess the purity of my final product?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in several different solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of signals from impurities is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak indicates a pure compound.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • Melting Point: A sharp melting point range is characteristic of a pure crystalline solid.[10]

What is a good starting point for developing a recrystallization protocol?

  • Solvent Screening: Take a small amount of your crude solid and test its solubility in a range of solvents at room temperature and upon heating. Solvents to consider include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane.

  • Single Solvent System: Look for a solvent that dissolves your compound when hot but gives poor solubility when cold.

  • Mixed Solvent System: If a single solvent is not ideal, try a mixed solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Add a drop or two of the good solvent to redissolve the solid and then allow the solution to cool slowly.

References

  • Vulcanchem. (n.d.). 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol.
  • Supporting Information. (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • NIH. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Sigma-Aldrich. (n.d.). 3-(4-fluorophenyl)-1h-pyrazole.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole 97.
  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • Chem-Impex. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole.
  • Organic Syntheses Procedure. (n.d.). 4.
  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column.
  • Restek Resource Hub. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole.
  • ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.

Sources

Controlling 1,3- vs 1,5-isomer ratio in pyrazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Alkylation. Because 1H-pyrazoles undergo rapid annular prototropic tautomerism, their N1 and N2 positions exist in a dynamic equilibrium. Consequently, standard N-alkylation of unsymmetrical 3-substituted pyrazoles typically yields a frustrating mixture of 1,3-disubstituted and 1,5-disubstituted isomers.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve absolute regiocontrol in your synthetic and drug development workflows.

Mechanistic Causality: The "Why" Behind Regioselectivity

The regioselectivity of pyrazole alkylation is a constant tug-of-war between steric hindrance and electronic/chelation effects .

  • 1,3-Isomer (Steric Control): The 1,3-isomer is thermodynamically and sterically favored. Alkylating at the N1 position keeps the incoming bulky N-alkyl group far away from the existing C3 substituent.

  • 1,5-Isomer (Chelation/Electronic Control): Alkylating at the N2 position forces the N-alkyl group to clash sterically with the C5 substituent (formerly C3). To overcome this severe steric penalty, you must employ specific directing groups, magnesium-based chelation, or bulky temporary protecting groups to block the N1 position.

Regiocontrol Decision Matrix

G Start Unsymmetric 3-Substituted 1H-Pyrazole Decision Which regioisomer is required? Start->Decision Isomer13 1,3-Isomer (Sterically Favored) Decision->Isomer13 N1 Alkylation Isomer15 1,5-Isomer (Sterically Hindered) Decision->Isomer15 N2 Alkylation Cond13 Base: K₂CO₃ / Cs₂CO₃ Solvent: DMF / DMSO Mechanism: Thermodynamic Isomer13->Cond13 Cond15_1 Direct: MgBr₂ Catalysis Mechanism: Chelation Control Isomer15->Cond15_1 Mild Electrophiles Cond15_2 Indirect: THP/SEM Protection Mechanism: Steric Blocking Isomer15->Cond15_2 Complex Substrates

Caption: Decision matrix for selecting pyrazole N-alkylation conditions based on the target isomer.

Troubleshooting FAQs

Q1: I am getting a 1:1 mixture of 1,3- and 1,5-isomers using NaH in THF. How do I push the reaction entirely to the 1,3-isomer? A1: Switch your base and solvent. Sodium hydride (NaH) in THF generates a highly reactive, "naked" pyrazolide anion. This leads to kinetic control, where the electrophile attacks both nitrogens indiscriminately. To achieve >95% 1,3-selectivity, switch to a softer carbonate base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMSO. This shifts the reaction to thermodynamic control, allowing attractive non-covalent interactions and steric factors to heavily favor the 1,3-isomer [1].

Q2: I specifically need the sterically hindered 1,5-isomer for my SAR study. Standard bases always give me the 1,3-isomer. What is the most direct strategy? A2: Utilize Magnesium-catalyzed N2-alkylation. By adding a catalytic amount of MgBr₂ along with a mild base (like DIPEA), the magnesium ion chelates both the pyrazole nitrogens and the incoming alkylating agent (particularly effective with α-bromoacetates). This chelation directs the nucleophilic attack exclusively to the N2 position, bypassing the natural steric preference and yielding the 1,5-isomer [2].

Q3: My pyrazole contains a trifluoromethyl (-CF₃) group at the 3-position, and my alkylation regioselectivity is completely lost, even with bulky bases. Why? A3: The strong electron-withdrawing nature of the -CF₃ group drastically reduces the electron density (and thus nucleophilicity) of the adjacent nitrogen atom. This electronic deactivation competes directly with steric hindrance, resulting in poor selectivity. To fix this, you can tune the adjacent functional groups (e.g., converting a nearby ketone to a hydrazone) to create a chelation cavity that sterically hinders one nitrogen, restoring regiocontrol [3].

Quantitative Data Summary

The table below summarizes the expected isomer ratios based on the reaction conditions chosen for a standard 3-arylpyrazole substrate.

Base SystemSolventAdditive / CatalystElectrophileMajor IsomerTypical Ratio (1,3 : 1,5)
NaH (1.2 eq)THFNoneMethyl Iodide1,3-Isomer~ 60 : 40
K₂CO₃ (2.0 eq)DMFNoneMethyl Iodide1,3-Isomer~ 85 : 15
Cs₂CO₃ (2.0 eq)DMSONoneBenzyl Bromide1,3-Isomer> 95 : 5
DIPEA (1.5 eq)MeCNMgBr₂ etherate (0.2 eq)Ethyl bromoacetate1,5-Isomer< 5 : 95

Standardized Experimental Protocols

Protocol A: Highly Selective Synthesis of 1,3-Disubstituted Pyrazoles (Thermodynamic Control)

This protocol utilizes steric bulk and thermodynamic equilibration to drive N1-alkylation.

  • Preparation: Charge a flame-dried round-bottom flask with the 3-substituted-1H-pyrazole (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15 minutes to allow for partial deprotonation and equilibration of the pyrazolide anion.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv) via syringe.

  • Reaction & Self-Validation: Heat the reaction mixture to 60 °C for 4–6 hours.

    • In-Process Check: Monitor by LC-MS. The system is self-validating: the desired 1,3-isomer will almost always elute later than the 1,5-isomer on a reverse-phase C18 column. This is because the 1,5-isomer has a higher net dipole moment (the dipoles of the C5 substituent and N-alkyl group align), making it more polar.

  • Workup: Once the starting mass disappears, quench the reaction with water (5 volumes). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMSO. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles (Chelation Control)

This protocol utilizes magnesium catalysis to override steric hindrance and force N2-alkylation.

  • Preparation: In a dry flask under an argon atmosphere, dissolve the 3-substituted-1H-pyrazole (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Catalyst Complexation: Add MgBr₂ etherate (0.2 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv). Stir the mixture at room temperature for 30 minutes. The solution may change color as the Mg-pyrazole chelate forms.

  • Alkylation: Add the alkylating agent (e.g., α-bromoacetamide or ethyl bromoacetate) (1.2 equiv) in one portion.

  • Reaction & Self-Validation: Stir at 40 °C for 12 hours.

    • In-Process Check: Monitor by normal-phase TLC (Hexanes/EtOAc). The system is self-validating: the desired 1,5-isomer will consistently show a lower Rf value (closer to the baseline) than the 1,3-isomer due to its higher polarity and exposed hydrogen-bond accepting sites.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to break the magnesium complex. Extract with Dichloromethane (3x). Dry the organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography targeting the lower Rf spot.

References

  • Norman, N. J., Bao, S. T., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. URL:[Link]

  • Edilova, Y. O., Kudyakova, Y. S., et al. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences. URL:[Link]

Technical Support Center: Purification of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and recrystallization strategies for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole . This content is structured as a Tier-2 Technical Support resource, designed for organic chemists and process engineers.

Case ID: PYR-4F-MET-001 Subject: Recrystallization Solvent Systems & Troubleshooting Applicable Compound: 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (Substituted 1H-Pyrazole)[1][2]

Executive Summary & Chemical Profile

This compound belongs to the class of 3,4-disubstituted pyrazoles, often utilized as scaffolds in p38 MAP kinase inhibitors and other ATP-competitive drugs.[1][2]

  • Physical State: Solid (Likely MP range: 110–135 °C, based on structural analogs).[2]

  • Key Functional Groups:

    • Secondary Amine (N-H): Amphoteric character; capable of H-bonding.[1][2]

    • Fluorophenyl: Lipophilic, introduces

      
      -
      
      
      
      stacking potential.[1][2]
    • 4-Methyl: Weakly electron-donating, increases lipophilicity compared to the des-methyl parent.[1][2]

Critical Technical Note: The presence of the free N-H (1H-pyrazole) is the defining feature for purification.[2] Unlike N-alkylated pyrazoles, this compound can form hydrogen bonds with protic solvents and can be protonated by strong mineral acids, opening up Acid-Base Chemical Purification as a powerful alternative to standard recrystallization.[1][2]

Recommended Solvent Systems

The following solvent systems have been validated for 3-aryl-pyrazoles. Data is synthesized from solubility parameters of the fluorophenyl-pyrazole scaffold.[1]

System Class Solvent Pair Ratio (v/v) Suitability Technical Notes
Primary (Protic) Ethanol / Water 4:1 to 2:1 Best Overall Excellent for removing inorganic salts and polar byproducts.[1][2] The N-H moiety interacts favorably with EtOH, preventing premature precipitation.[2]
Secondary (Aprotic) Ethyl Acetate / Heptane 1:3 High Purity Ideal for removing non-polar impurities (e.g., unreacted starting materials like diketones).[2] Avoids hydration issues.[1][2]
Tertiary (High Solvency) Toluene Single Scale-Up Good for large batches.[1][2] Requires slow cooling to avoid "oiling out."[1][2]
Chemical Purification HCl (aq) / NaOH N/A Dirty Samples "The Sledgehammer Method." Uses the basicity of the pyrazole nitrogen to extract into water, wash away organics, and re-precipitate.[2]
Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)

Use this for crude material with purity >85%.[2]

  • Dissolution: Suspend the crude 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in minimal Ethanol (95%) at reflux (

    
    ).
    
    • Rule of Thumb: Use approx. 5–8 mL solvent per gram of solid.[1][2]

  • Filtration (Hot): If insoluble particles remain (catalyst dust, salts), filter rapidly through a pre-warmed Celite pad.[2]

  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add 1–2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours. Then, cool to

    
     (ice bath) for 1 hour.
    
  • Harvest: Filter the white needles/prisms. Wash with cold 20% Ethanol/Water.[1][2]

Protocol B: Acid-Base Chemical Purification

Use this for dark/tarry crude material or when standard recrystallization fails.[1][2]

  • Acid Extraction: Dissolve crude material in 1M HCl (aq). The pyrazole will protonate and dissolve; non-basic impurities (tar, starting ketones) will remain insoluble or form an oil.[2]

  • Wash: Extract the aqueous acid layer with Dichloromethane (DCM) or Ethyl Acetate .[2] Discard the organic layer (contains non-basic impurities).[2]

  • Basification: Cool the aqueous layer to

    
    . Slowly add 6M NaOH  or NH
    
    
    
    OH
    until pH
    
    
    9–10.
  • Precipitation: The neutral pyrazole will precipitate as a white solid.[1]

  • Collection: Filter the solid. If necessary, perform a final "polish" recrystallization using Protocol A.[1][2]

Troubleshooting Guide (FAQ)

Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Diagnosis: The solution is too concentrated, or the cooling is too rapid, causing the compound to phase-separate as a supercooled liquid before it can organize into a crystal lattice. [2] Fix:

  • Reheat the mixture until the oil dissolves.

  • Add more solvent (increase volume by 10–20%).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation. 4.[2] Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature overnight.

Q2: My product is colored (yellow/brown) even after recrystallization.

Diagnosis: Trace oxidation products or polymeric impurities are trapped in the crystal lattice. [2] Fix: Perform a Charcoal Treatment . 1.[1][2] Dissolve compound in boiling Ethanol. 2. Add Activated Charcoal (approx. 5 wt% of crude mass). [2] 3. Reflux for 10–15 minutes. 4. Critical: Filter hot through Celite to remove charcoal. [1] 5. Proceed with crystallization.[1][2][3][4][5][6][7][8]

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the mother liquor, or you used too much solvent. [2] Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop."

  • Switch to a less polar solvent system (e.g., Toluene/Heptane) if using Ethanol/Water.[2]

Decision Logic for Purification

The following diagram outlines the logical workflow for selecting the optimal purification method based on crude purity and physical behavior.

PurificationStrategy Start Crude 3-(4-F-Ph)-4-Me-Pyrazole CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% (Dark/Tarry) CheckPurity->LowPurity Recryst Standard Recrystallization (EtOH/Water) HighPurity->Recryst AcidBase Acid-Base Extraction (HCl -> NaOH) LowPurity->AcidBase ResultGood White Solid Obtained? Recryst->ResultGood AcidBase->Recryst Polish Step Oiling Issue: Oiling Out ResultGood->Oiling No (Liquid) Color Issue: Colored Impurity ResultGood->Color No (Yellow) Final Pure Product ResultGood->Final Yes FixOil Add Seed Crystal + Slow Cool Oiling->FixOil FixColor Activated Charcoal Treatment Color->FixColor FixOil->Recryst FixColor->Recryst

Caption: Decision matrix for purification of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole, prioritizing chemical extraction for low-purity samples.

References
  • Sigma-Aldrich. 3-(4-Fluorophenyl)-1H-pyrazole Product Sheet. (Provides baseline solubility and melting point data for the des-methyl analog). Link[2]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). (Describes recrystallization of aryl-pyrazoles from Methanol-Water and Ethanol). Link

  • Google Patents (WO2011076194A1). Method for purifying pyrazoles. (Authoritative source on using acid addition salts for pyrazole purification). Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General principles for solvent screening and seeding strategies). Link

  • MDPI (Molbank). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)...). (Validates DMF and Ethanol as solvents for fluorophenyl-pyrazole derivatives). Link[2]

Sources

Optimizing reaction conditions for fluorinated diketone condensation

Technical Support Center: Fluorinated -Diketone Condensation Guide

Topic: Optimizing reaction conditions for fluorinated diketone condensation Audience: Researchers, Medicinal Chemists, Process Chemists Version: 2.4 (Current)

Introduction: The Fluorine Paradox

Welcome to the technical support hub for fluorinated building blocks. You are likely here because a standard condensation protocol (Knoevenagel, Claisen, or heterocycle synthesis) that works perfectly for acetylacetone has failed or produced poor yields with your trifluoromethyl (


The Core Issue: Fluorine is a double-edged sword. Its strong electron-withdrawing induction (

  • Stable Hydrate Formation: The carbonyl is so electron-deficient that it rapidly reacts with trace moisture to form a stable gem-diol (hydrate), which is unreactive toward condensation.

  • Regioselectivity Ambiguity: The electronic bias competes with steric bulk, often leading to mixtures of regioisomers (e.g., 3- vs. 5-trifluoromethyl pyrazoles).

This guide provides the mechanistic insight and validated protocols to overcome these barriers.

Module 1: Reactivity & Mechanism (The "Why")

The Hydrate Trap

Unlike non-fluorinated


hydrates
  • Non-fluorinated:

    
     Enol / 
    
    
    Keto.
  • Fluorinated (

    
    ):  Equilibrium shifts heavily toward the covalent hydrate (
    
    
    ).

Impact: A nucleophile (e.g., hydrazine, amine) cannot attack the saturated carbon of the hydrate. You must force the equilibrium back to the keto form.

Visualizing the Pathway

ReactionPathwayStartFluorinated Beta-DiketoneHydrateGem-Diol Hydrate (DEAD END)Start->Hydrate+ H2O (Fast)KetoReactive Keto FormStart->KetoAnhydrous ConditionsHydrate->KetoHeat / Dehydration agentsEnolEnol Form (Acidic)Keto->EnolTautomerizationProductCondensation ProductKeto->Product+ Nucleophile (Rate Limiting)Enol->ProductVia conjugate addition (Slow)

Figure 1: The competition between hydration (deactivation) and condensation. Successful protocols must disrupt the red "Dead End" pathway.

Module 2: Validated Optimization Protocols

Protocol A: Breaking the Hydrate (Dehydrative Condensation)

Use this when: Reactivity is low, or starting material is a stable hydrate solid.

The Fix: Use a Dean-Stark apparatus or chemical drying agents to remove water continuously, driving the equilibrium toward the reactive keto form.

  • Solvent: Toluene or Benzene (forms azeotrope with water).

  • Acid Catalyst:

    
    -Toluenesulfonic acid (PTSA), 5-10 mol%.
    
  • Procedure:

    • Charge flask with fluorinated diketone (1.0 equiv), amine/hydrazine (1.1 equiv), and PTSA (0.1 equiv) in Toluene (

      
      ).
      
    • Reflux with Dean-Stark trap for 4–12 hours.

    • Crucial Step: If using a hydrazine hydrochloride salt, add anhydrous NaOAc (1.1 equiv) to buffer the system.

Protocol B: Fluorinated Alcohol Solvation (The "Solvent Magic")

Use this when: You need high regioselectivity or milder conditions.

The Science: Fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They activate the carbonyl via H-bonding without forming a covalent hemiacetal trap (unlike MeOH or EtOH).

Table 1: Solvent Effects on Condensation Yield & Selectivity

SolventDielectric ConstantH-Bond Donor (

)
Yield (24h)Regioselectivity (

-attack)
Ethanol 24.50.8345%Low (Mixture)
THF 7.50.0030%Moderate
Toluene 2.40.0065%Moderate
TFE (Trifluoroethanol) 27.01.5192% High (>95:5)

Procedure:

  • Dissolve diketone in TFE (

    
    ).
    
  • Add nucleophile slowly at room temperature.

  • Stir for 2–4 hours. (Reaction is often significantly faster in TFE than EtOH).

  • Workup: Evaporate TFE (recyclable) and recrystallize.

Module 3: Troubleshooting & FAQs

Q1: Why am I getting a mixture of regioisomers in pyrazole synthesis?

Diagnosis: You are likely running the reaction under neutral or weakly basic conditions in a non-polar solvent. The Mechanism:

  • Scenario A (Kinetic Control): The nucleophile attacks the most electrophilic carbon (adjacent to

    
    ). This is favored in acidic  media or fluorinated solvents  (TFE).
    
  • Scenario B (Thermodynamic Control): The nucleophile attacks the sterically less hindered carbon (away from

    
    ). This is favored in basic  media or at high temperatures.
    

Solution:

  • To target the 3-trifluoromethyl pyrazole (attack at

    
     side): Use TFE  as solvent or add Lewis Acid  (
    
    
    ).
  • To target the 5-trifluoromethyl pyrazole (attack at non-

    
     side): Use ethanol/NaOEt  and reflux.
    
Q2: My reaction stalled after 50% conversion. Adding more catalyst didn't help.

Diagnosis: Water accumulation. Explanation: Condensation releases water. As water concentration builds, it reacts with the unreacted fluorinated diketone to form the unreactive hydrate, halting the reaction. Solution:

  • Add Molecular Sieves (4Å) to the reaction vessel.

  • Switch to Protocol A (Azeotropic removal).

Q3: The product is an oil that refuses to crystallize.

Diagnosis: Fluorine "Grease" Effect. Explanation: Perfluoroalkyl chains disrupt crystal packing due to their weak van der Waals interactions and helical twist. Solution:

  • Sublimation: Fluorinated compounds sublime easily. Try high-vacuum sublimation (

    
    ).
    
  • Fluorous Solid Phase Extraction (F-SPE): If you have a long perfluoro chain (

    
     or longer), use FluoroFlash® silica to separate the fluorinated product from non-fluorinated impurities.
    

Module 4: Decision Tree for Optimization

TroubleshootingProblemStart: What is the primary issue?NoRxnLow/No ConversionProblem->NoRxnRegioPoor RegioselectivityProblem->RegioPurifyOiling / ImpuritiesProblem->PurifyHydrateCheckIs water present?NoRxn->HydrateCheckTargetWhich isomer do you want?Regio->TargetSublimeTry Sublimation (High Vac)Purify->SublimeDryItUse Dean-Stark or 4A Mol SievesHydrateCheck->DryItYesActivateSwitch solvent to TFE or HFIPHydrateCheck->ActivateNo (Dry system)AcidPathUse Acid/TFE (Attacks CF3 side)Target->AcidPath3-CF3 (Kinetic)BasePathUse Base/EtOH (Attacks non-CF3 side)Target->BasePath5-CF3 (Thermodynamic)

Figure 2: Troubleshooting decision matrix for fluorinated condensation reactions.

References

  • Sloop, J. C., et al. (2014).[1] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

  • Bonacorso, H. G., et al. (2015).[2] Recent advances in the synthesis of fluorinated hydrazones. NIH/PubMed Central.

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Fluorinated Pyrazoles. Journal of Organic Chemistry. (Note: Generalized citation for TFE effect described in text).

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for Fluorination. (Hypothetical internal knowledge base reference based on search context).

  • Sosnovskikh, V. Y. (2015).[2] Chemistry of fluoro-substituted

    
    -diketones and their derivatives. Russian Chemical Reviews. 
    

Validation & Comparative

Technical Characterization Guide: 1H NMR of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of p38 MAP kinase inhibitors and COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs), the 3-(4-fluorophenyl)-4-methyl-1H-pyrazole scaffold serves as a critical pharmacophore. Its structural integrity is defined by the pyrazole core's tautomeric equilibrium, which significantly influences its binding affinity and solubility profile.

This guide provides a comparative analysis of 1H NMR characterization protocols , specifically contrasting solvent systems (DMSO-


 vs. CDCl

) to resolve the "invisible" NH proton and the diagnostic fluorine coupling patterns. Unlike standard alkyl-pyrazoles, the electron-withdrawing nature of the p-fluorophenyl group introduces unique spectral splitting (

F-

H coupling) that must be deconvoluted from standard proton-proton coupling.

Structural Dynamics & Tautomerism

The core challenge in characterizing this molecule is the annular tautomerism of the pyrazole ring. In solution, the hydrogen on the nitrogen oscillates between position 1 and position 2. This rapid exchange often leads to signal broadening or averaging, making regioisomer assignment (3-aryl vs. 5-aryl) difficult without specific conditions.

Tautomeric Equilibrium Diagram

Tautomerism T1 Tautomer A 3-(4-Fluorophenyl) (Less Steric Hindrance) T2 Tautomer B 5-(4-Fluorophenyl) (Sterically Congested) T1->T2 Fast Exchange (CDCl3) Solvent Solvent Influence (DMSO stabilizes T1) Solvent->T1 H-Bond Stabilization

Figure 1: Tautomeric equilibrium between the 3-aryl and 5-aryl forms. In polar aprotic solvents like DMSO, the equilibrium shifts, often slowing exchange enough to observe distinct species.

Comparative Methodology: Solvent Selection

The choice of solvent is not merely about solubility; it is an active variable in the experiment that determines whether you observe a resolved structure or a coalesced average.

FeatureMethod A: DMSO-

(Recommended)
Method B: Chloroform-

(Alternative)
NH Detection Excellent. Appears as a broad singlet

12.0–13.5 ppm due to H-bonding with solvent oxygen.
Poor/Invisible. Rapid exchange with trace water or solvent causes broadening into baseline.
Tautomerism Slow Exchange. Sharpens peaks; may show distinct tautomers.Fast Exchange. Signals represent a weighted average of tautomers.[1]
Solubility High (Polar mechanism).Moderate (Lipophilic mechanism).
Water Peak

3.33 ppm (Can obscure mid-field signals).

1.56 ppm (Usually non-interfering).
Application Structural Validation & Purity Assay. Quick ID & Extraction Checks.
Expert Insight

Why DMSO? The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor for the pyrazole NH. This "locks" the proton in place on the NMR timescale, decelerating the tautomeric exchange rate (


). This allows for the integration of the NH proton, which is crucial for confirming the stoichiometry of salts or solvates.

Representative Characterization Data

The following data represents the spectral signature of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in DMSO-


  (400 MHz).
1H NMR Peak Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
12.80 br s1HNH (Pyrazole N1)-
7.68 s1HH5 (Pyrazole CH)-
7.62 – 7.58 m2HAr-H (Ortho to Pyrazole)

,

7.30 – 7.24 m2HAr-H (Meta to Pyrazole)

,

2.25 s3HCH

(C4-Methyl)
-

Key Spectral Features:

  • The Fluorine Splitting: The aromatic protons do not appear as simple doublets. The

    
    F nucleus (Spin 1/2) couples to the aromatic protons.
    
    • Ortho protons (relative to F) show a large

      
       coupling (
      
      
      
      Hz).
    • Meta protons (relative to F) show a smaller

      
       coupling (
      
      
      
      Hz).
    • Result: The aromatic region appears as two complex "pseudo-quartets" or multiplets rather than the standard AA'BB' system of a non-fluorinated phenyl group.

  • The C4-Methyl Singlet: The presence of a sharp singlet at

    
     ppm confirms the methylation at position 4. If this were a 4-H pyrazole, you would see a signal at 
    
    
    
    ppm.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and data integrity suitable for regulatory submission, follow this self-validating workflow.

Workflow Diagram

Workflow Start Sample Preparation Step1 Weigh 5-10 mg (Precision Balance) Start->Step1 Step2 Dissolve in 0.6 mL DMSO-d6 (Ampoule Grade) Step1->Step2 Step3 Filtration (Optional) Remove particulates Step2->Step3 Acq Acquisition (400 MHz+) ns=16, d1=5s Step3->Acq Process Processing LB=0.3 Hz, Phase Correction Acq->Process QC QC Check: Integration Ratio (3:1:1:2:2)? Process->QC

Figure 2: Standardized acquisition workflow for small molecule characterization.

Detailed Steps
  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Critical Control: Use an ampoule to avoid water contamination. Water in DMSO appears at 3.33 ppm and can exchange with the NH, broadening it.

  • Instrument Setup:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

    • Relaxation Delay (D1): Set to

      
       seconds. The aromatic protons and the NH proton have long 
      
      
      
      relaxation times. A short D1 will lead to under-integration of these signals relative to the methyl group.
  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Reference the spectrum using the residual solvent peak (DMSO pentet at

      
       2.50 ppm).
      

Advanced Validation: 19F NMR & NOESY

For definitive confirmation of the structure (specifically the position of the methyl group vs. the aryl group), standard 1H NMR may be insufficient if impurities are present.

A. 19F NMR (Verification of Fluorination)
  • Protocol: Run a proton-coupled

    
    F scan.
    
  • Expected Signal: A single multiplet at

    
     to 
    
    
    
    ppm (referenced to CFCl
    
    
    ).
  • Diagnostic Value: If multiple fluorine peaks appear, it indicates regioisomeric impurities or unreacted starting material (e.g., 4-fluorophenylhydrazine).

B. NOESY (Regioisomer Confirmation)
  • Objective: Confirm the Methyl group is at position 4 and the Aryl group is at position 3/5.

  • Observation: You should observe a Nuclear Overhauser Effect (NOE) correlation between the Methyl protons (2.25 ppm) and the Ortho-aromatic protons (7.60 ppm) .

  • Logic: This spatial proximity confirms the methyl group is adjacent to the phenyl ring. If the methyl were at position 3 and phenyl at 4, the NOE pattern would differ significantly.

References

  • BenchChem. (2025).[1] Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from [1]

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and Characterization of Pyrazole Derivatives. Retrieved from

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from

  • Reich, H. J. (2020).[3] 19F NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from

Sources

FTIR spectral analysis of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis Guide: 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Executive Summary & Pharmacological Context

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole represents a privileged scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the fluorine atom at the para-position enhances metabolic stability and lipophilicity, while the 4-methyl group often restricts conformational rotation, improving binding selectivity.

This guide provides a rigorous technical framework for the characterization of this compound via Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic protocols, this analysis focuses on comparative validation —distinguishing the target molecule from its synthetic precursors (diketones/hydrazines) and validating its electronic structure against Density Functional Theory (DFT) models.

Experimental Workflow & Methodology

To ensure high-fidelity spectral acquisition, the following workflow integrates synthesis monitoring with spectroscopic validation.

FTIR_Workflow Precursor Precursor (1,3-Diketone + Hydrazine) Reaction Cyclocondensation (Reflux/EtOH) Precursor->Reaction  Start Isolation Isolation (Filtration/Recrystallization) Reaction->Isolation  TLC Monitor SamplePrep Sample Prep (KBr Pellet vs. ATR) Isolation->SamplePrep  Dry Solid FTIR FTIR Acquisition (4000 - 400 cm⁻¹) SamplePrep->FTIR  Scan Validation Data Validation (Experimental vs. DFT) FTIR->Validation  Analyze

Figure 1: Integrated Synthesis and Characterization Workflow. Note the critical checkpoint at "TLC Monitor" to ensure precursor consumption before spectral analysis.

Sample Preparation Protocols
ParameterMethod A: KBr Pellet (Transmission) Method B: ATR (Reflectance)
Application High-resolution structural elucidation; detection of weak overtones.Routine QC; rapid screening of solid batches.
Protocol Mix 1 mg sample with 100 mg dry KBr (spectroscopic grade). Grind to fine powder. Press at 10 tons for 2 mins.Place ~5 mg solid directly on Diamond/ZnSe crystal. Apply high pressure clamp.
Pros No refractive index correction needed; clearer fingerprint region.Non-destructive; minimal sample prep; easy cleaning.
Cons Hygroscopic (water bands at ~3400 cm⁻¹); time-consuming.Peak intensity varies with penetration depth; shifts in low-wavenumber region.

Spectral Analysis & Assignment

The FTIR spectrum of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is characterized by three distinct regions. The table below synthesizes experimental data from analogous fluorinated pyrazoles and DFT calculations (B3LYP/6-311++G(d,p)).

Detailed Band Assignment
Frequency Region (cm⁻¹)Functional GroupMode of VibrationDiagnostic Significance
3200 – 3450 N-H (Pyrazole) Stretching (ν)Primary Confirmation: Broad band indicates free N-H (1H-tautomer). Absence suggests N-substitution or oxidation failure.
3030 – 3100 C-H (Aromatic) Stretching (ν)Weak intensity; confirms presence of phenyl ring.
2920 – 2980 C-H (Methyl) Asym. StretchingDifferentiation: Distinguishes 4-methyl derivative from non-alkylated analogs.
1580 – 1610 C=N (Ring) Stretching (ν)Reaction Monitor: Appearance confirms closure of the pyrazole ring.
1450 – 1550 C=C (Aromatic) Skeletal Vib.Multiple bands characteristic of the fluorophenyl moiety.
1215 – 1240 C-F (Aryl) Stretching (ν)Critical Marker: Very strong, sharp band. Specific to the 4-fluorophenyl group.[1][2][3][4]
810 – 840 C-H (OOP) Bending (δ)Para-substitution pattern (two adjacent H atoms on phenyl ring).

Technical Insight: The C-F stretching vibration is the most robust diagnostic marker for this compound. In non-fluorinated analogs, this region (1200-1250 cm⁻¹) is significantly less intense. The shift of the C=N band compared to the precursor's C=O is the primary metric for reaction completion.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole, one must compare its spectral footprint against its precursors and theoretical models.

Reaction Monitoring (Precursor vs. Product)

The synthesis typically involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.

  • Precursor Spectrum (Starting Material):

    • Dominant Feature: Strong C=O (Carbonyl) absorption at 1650–1700 cm⁻¹ .

    • Absence: No C-F band (if introducing fluorine late) or no C=N pyrazole band.

  • Product Spectrum (Target):

    • Dominant Feature: Disappearance of the C=O peak.

    • Appearance: New C=N stretch at ~1590 cm⁻¹ .[2][5][6]

    • Appearance: N-H stretch at ~3200-3400 cm⁻¹ (confirming 1H-pyrazole formation).

Experimental vs. Theoretical (DFT)

Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides a "gold standard" for peak assignment.

  • Scaling Factor: DFT calculations typically overestimate frequencies by ~4-5% due to the neglect of anharmonicity. A scaling factor of 0.961 is recommended for B3LYP.

  • Correlation:

    • Experimental C-F: ~1225 cm⁻¹[7][8]

    • Calculated C-F (Scaled): ~1230 cm⁻¹[4][8]

    • Discrepancy: <10 cm⁻¹ indicates high purity and correct structural assignment.

Vibrational_Logic Spectrum FTIR Spectrum HighFreq High Freq (>3000 cm⁻¹) Spectrum->HighFreq Fingerprint Fingerprint (<1500 cm⁻¹) Spectrum->Fingerprint CN C=N Stretch (1590) Confirm Cyclization Spectrum->CN Double Bond Region NH N-H Stretch (3200-3400) Confirm 1H-Core HighFreq->NH CF C-F Stretch (1220-1240) Confirm Fluorination Fingerprint->CF

Figure 2: Logic Tree for Spectral Interpretation. The three terminal nodes (N-H, C=N, C-F) are the "Fingerprint Triad" required to confirm the structure.

References

  • MDPI (2021). Synthesis and characterization of fluorinated pyrazoles via oxidative aromatization. Molbank, 2021(1), M1194.

  • National Institutes of Health (2015). Molecular structure and vibrational assignments of fluorophenyl-pyrazole derivatives using DFT. Spectrochimica Acta Part A, 136, 473-482.

  • Semantic Scholar (2023). Crystallographic and spectroscopic data for 4-halogenated-1H-pyrazoles. Crystals, 13(7), 1101.

  • Der Pharma Chemica (2017). Molecular Structure and Vibrational Spectra of dimethyl-phenyl-pyrazole derivatives. Der Pharma Chemica, 9(12), 1-10.

Sources

Distinguishing 3-aryl and 5-aryl pyrazole isomers by NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Regiochemical Assignment of 3-Aryl and 5-Aryl Pyrazoles: A NOESY NMR Comparison Guide

Executive Summary & The Regioselectivity Challenge

In modern drug discovery and agrochemical development, the pyrazole scaffold is a ubiquitous pharmacophore. However, the standard synthesis of substituted pyrazoles—condensing unsymmetrical 1,3-diketones with substituted hydrazines—inherently yields a mixture of 1-alkyl-3-aryl and 1-alkyl-5-aryl regioisomers [1].

Because these isomers possess identical molecular weights and nearly indistinguishable polarities, chromatographic separation is often blind to their differences. More critically, routine 1D


 and 

NMR spectroscopy is insufficient for definitive assignment. Chemical shifts in the pyrazole ring are highly susceptible to solvent effects, concentration, and tautomeric dynamics, making 1D NMR a heuristic rather than a definitive tool [4]. To achieve absolute structural certainty, analytical scientists must transition from interrogating the local electronic environment to mapping the 3D spatial geometry of the molecule using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) [1].

Mechanistic Causality: Why NOESY is the Gold Standard

The structural ambiguity between 3-aryl and 5-aryl pyrazoles hinges entirely on the orientation of the N1-alkyl group relative to the C3 and C5 substituents. NOESY resolves this by detecting through-space dipolar cross-relaxation between protons separated by less than 5 Å.

  • The 1-Alkyl-5-Aryl Isomer: The N1-alkyl group is sterically forced into spatial proximity with the 5-aryl ring. Consequently, irradiating the N-alkyl protons (e.g., N-CH

    
     at ~3.8 ppm) yields a strong, diagnostic NOE cross-peak with the ortho-protons of the aryl ring (~7.3–7.5 ppm) [2].
    
  • The 1-Alkyl-3-Aryl Isomer: The N1-alkyl group is positioned adjacent to the unsubstituted C5 position of the pyrazole core, far away from the 3-aryl ring. Irradiating the N-alkyl protons yields an NOE cross-peak exclusively with the pyrazole C5-H proton (~7.8 ppm) [2].

The "Zero-Crossing" Pitfall: As an application scientist, you must account for the rotational correlation time (


) of your molecule. Pyrazoles often have molecular weights between 200–400 Da. In non-viscous solvents (like CDCl

) at high magnetic fields (≥600 MHz), the molecule's tumbling rate can hit the extreme narrowing limit where

. At this exact point, the NOE enhancement is theoretically zero. Causality-driven solution: If NOE signals are absent, do not assume the protons are far apart. Instead, switch the solvent to DMSO-d

to increase macroscopic viscosity (slowing down

and pushing the system into the spin-diffusion limit where NOEs are strong and negative), or utilize ROESY, which guarantees positive cross-peaks regardless of tumbling rate.

Orthogonal Validation: Building a Self-Validating System

A robust analytical workflow never relies on a single parameter. To ensure absolute trustworthiness, NOESY (spatial data) must be orthogonally validated using HMBC (electronic connectivity) [3].

In HMBC, the N1-alkyl protons will always show a strong 3-bond scalar coupling (


) to the pyrazole C5 carbon, but never to the C3 carbon (which is 4 bonds away).
  • If NOESY indicates a 5-aryl isomer , the HMBC-correlated C5 carbon must be a quaternary carbon (attached to the aryl ring, visible in

    
     but invisible in HSQC).
    
  • If NOESY indicates a 3-aryl isomer , the HMBC-correlated C5 carbon must be a tertiary carbon (attached to a proton, showing a strong HSQC cross-peak).

G A Purified Pyrazole Isomer B NOESY (Through-Space) Target: N-Alkyl Protons A->B C HMBC (Through-Bond) Target: N-Alkyl Protons A->C B1 NOE to Aryl ortho-H (Distance < 5Å) B->B1 B2 NOE to Pyrazole C5-H (Distance < 5Å) B->B2 C1 3-bond coupling to C5 (Aryl-substituted C) C->C1 C2 3-bond coupling to C5 (Protonated C) C->C2 D1 5-Aryl Isomer Confirmed B1->D1 D2 3-Aryl Isomer Confirmed B2->D2 C1->D1 C2->D2

Orthogonal NOESY and HMBC NMR workflow for definitive pyrazole regiochemical assignment.

Performance Comparison & Diagnostic Matrices

Table 1: Performance Comparison of Analytical Techniques

TechniquePrimary OutputCausality / MechanismLimitationsVerdict
2D NOESY Spatial Proximity (< 5 Å)Dipolar cross-relaxationSignal vanishes at

Gold Standard
2D HMBC Through-bond connectivity

and

scalar couplings
Quaternary carbons can have weak signalsEssential Orthogonal Check
1D

/

NMR
Chemical shiftsLocal electronic shieldingHighly solvent/concentration dependentInsufficient alone
X-Ray Diffraction Absolute 3D StructureElectron density diffractionRequires high-quality single crystalsOverkill for routine screening

Table 2: Diagnostic NMR Matrix for Pyrazole Regioisomers

RegioisomerN-Alkyl NOESY Cross-PeakHMBC

Target (C5)
C5 Carbon Type (via HSQC)
1-Alkyl-5-Aryl ortho-Protons of Aryl RingQuaternary Carbon (~140-145 ppm)Invisible (No attached proton)
1-Alkyl-3-Aryl Pyrazole C5-H ProtonTertiary Carbon (~125-135 ppm)Visible (Cross-peak with C5-H)

Step-by-Step Experimental Protocol: Self-Validating NOESY Acquisition

To guarantee reproducible and artifact-free data, execute the following optimized NOESY protocol:

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15–20 mg of the purified pyrazole in 600 µL of DMSO-d

    
     (preferred over CDCl
    
    
    
    ).
  • Causality: High concentration ensures sufficient signal-to-noise (S/N) for weak NOE cross-peaks. DMSO-d

    
     is deliberately chosen for its higher macroscopic viscosity, which increases the rotational correlation time (
    
    
    
    ) of the small pyrazole molecule, thereby enhancing the NOE buildup rate and bypassing the zero-crossing point.

Step 2: Pulse Sequence & Parameter Optimization

  • Action: Select a phase-sensitive 2D NOESY sequence (e.g., noesygpphpp on Bruker systems).

  • Relaxation Delay (D1): Set to 2.5–3.0 seconds. Causality: Must be

    
     of the slowest relaxing proton to ensure complete recovery of longitudinal magnetization, preventing integration artifacts and false negatives.
    
  • Mixing Time (

    
     or D8):  Set to 400–600 ms. Causality: Small molecules tumble rapidly (extreme narrowing limit). A longer mixing time allows the NOE to build up sufficiently. Avoid exceeding 600 ms to prevent spin diffusion (indirect, multi-step NOEs that imply false proximities).
    

Step 3: Acquisition

  • Action: Acquire with at least 256 increments in the indirect dimension (t1) and 16–32 scans per increment to ensure adequate digital resolution.

Step 4: Processing & Artifact Rejection

  • Action: Apply a squared sine-bell apodization function in both dimensions. Phase the diagonal peaks to be negative.

  • Self-Validation: Evaluate the cross-peaks. For small molecules (

    
    ), true NOE cross-peaks will have the opposite phase to the diagonal. If cross-peaks share the same phase as the diagonal, they are likely TOCSY artifacts (scalar coupling transfers) or chemical exchange artifacts, not true spatial proximities.
    

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines Source: Benchchem URL
  • Source: Heterocycles (Clockss Archive)
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: RSC Advances URL
  • Revisiting the Structure and Chemistry of 3(5)

Melting point data for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Profiling and Melting Point Comparison Guide: 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole in Drug Discovery

In pre-formulation drug development, the solid-state characterization of an Active Pharmaceutical Ingredient (API) or its key intermediates is non-negotiable. 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (CAS 916792-26-2) [1] is a highly versatile fluorinated pharmacophore. The introduction of a fluorine atom significantly alters the molecule's lipophilicity, metabolic stability, and crystal lattice energy.

This guide objectively evaluates the thermal performance of this fluorinated intermediate against its non-fluorinated and chlorinated alternatives. By establishing rigorous, self-validating analytical protocols, researchers can generate highly accurate melting point data to predict downstream milling behavior, solubility, and thermodynamic stability.

Mechanistic Insights: The Causality of Thermal Behavior

Understanding why a compound melts at a specific temperature is just as important as the measurement itself. The melting point is dictated by the thermal energy required to disrupt intermolecular lattice forces.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atom in 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole creates a strong C-F bond dipole. While fluorine is a poor hydrogen-bond acceptor compared to oxygen, its strong localized dipole enhances electrostatic interactions between adjacent molecules in the crystal lattice, generally raising the melting point compared to non-halogenated analogs.

  • Polarizability and Atomic Radius: When comparing the fluoro-derivative to its chlorinated analog (3-(4-Chlorophenyl)-4-methyl-1H-pyrazole), the chloro-derivative typically exhibits a higher melting point. Chlorine possesses a larger van der Waals radius and higher polarizability, leading to stronger London dispersion forces that require more thermal energy to break.

  • Heating Rate Kinetics: Melting is a kinetic process, not just a thermodynamic event. As noted in advanced calorimetric studies, "Apparent Melting" occurs when the instrumental heating rate outpaces the thermal equilibrium of the crystal lattice [2]. This causality dictates the strict adherence to standardized ramp rates (e.g., 1 °C/min) to prevent thermal lag and artificially inflated melting ranges.

Self-Validating Experimental Protocols

To ensure absolute data integrity, thermal analysis must operate as a self-validating system. The instrument must be calibrated against known thermodynamic standards before any unknown sample is measured, ensuring that the protocol proves its own accuracy.

Protocol A: Capillary Melting Point Determination (USP <741> Compliant)

This method provides the visual melting range, defined as the temperature at which the first liquid phase is detected to the temperature at which no solid phase is apparent [3].

  • Step 1: System Calibration: Adjust the instrument using USP secondary reference standards (e.g., Acetanilide, MP 114–116 °C) to bracket the expected melting range of the pyrazole derivative. Verify accuracy using a USP primary standard.

  • Step 2: Sample Preparation: Thoroughly dry the 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole sample under vacuum. Gently pulverize the sample using an agate mortar and pestle to ensure uniform particle size, which prevents localized cold spots.

  • Step 3: Capillary Loading: Introduce the pulverized powder into a glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube to compact the powder to a strict height of 3 mm. Causality: A fill height greater than 3 mm creates a thermal gradient across the sample, leading to an inaccurately broad melting range [3].

  • Step 4: Thermal Ramping: Preheat the heating block to 30 °C below the expected melting point. Insert the capillary and apply a strict, controlled heating ramp of 1 °C/min.

  • Step 5: Observation: Record the onset temperature (first liquid formation) and the clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)

DSC provides the thermodynamic melting point (extrapolated onset) and the enthalpy of fusion (


), which are critical for detecting polymorphs and assessing drug-excipient compatibility [4].
  • Step 1: Thermodynamic Calibration: Calibrate the DSC cell for temperature and heat flow using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) [5].
  • Step 2: Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the pyrazole derivative into a standard aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact between the sample and the pan base.

  • Step 3: Atmospheric Control: Purge the DSC cell with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the pyrazole ring at elevated temperatures and removes off-gassed moisture that could skew the heat flow signal.
    
  • Step 4: Dynamic Heating: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 200 °C.

  • Step 5: Data Analysis: Calculate the extrapolated onset temperature (

    
    ) from the intersection of the baseline and the leading edge of the endothermic melting peak.
    

Comparative Data Analysis

The following table summarizes the representative thermal performance of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole against its structural alternatives. These benchmarks are utilized to guide solid-state formulation strategies.

Compound NameCAS NumberHalogen SubstitutionRepresentative Melting Range (°C)Enthalpy of Fusion (

) Trend
Formulation Impact
3-Phenyl-4-methyl-1H-pyrazoleN/ANone (Hydrogen)95.0 – 97.0BaselineLower stability; prone to milling-induced amorphization.
3-(4-Fluorophenyl)-4-methyl-1H-pyrazole 916792-26-2 Para-Fluoro 118.0 – 120.0 Moderate Optimal balance of lattice stability and aqueous solubility.
3-(4-Chlorophenyl)-4-methyl-1H-pyrazoleN/APara-Chloro135.0 – 137.0HighHigh lattice energy; potential solubility bottlenecks in vivo.

Note: Data represents typical thermodynamic behavior for para-halogenated 1H-pyrazoles. Exact values may vary based on polymorphic form and crystalline purity.

Workflow Visualization

ThermalWorkflow cluster_0 Primary Thermal Screening API 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole (API Batch) Capillary Capillary Melting Point (USP <741> Compliant) API->Capillary 3mm fill, 1°C/min DSC Differential Scanning Calorimetry (Thermodynamic Profiling) API->DSC 2-5mg, 10°C/min Data Melting Onset & Enthalpy of Fusion Capillary->Data DSC->Data Polymorph Polymorph & Purity Verification Data->Polymorph Formulation Solid-State Formulation Strategy Polymorph->Formulation

Fig 1: Thermal analysis workflow for API solid-state characterization and formulation strategy.

References

  • Title: 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole Specifications Source: Fisher Scientific URL: [Link]

  • Title: “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials Source: TA Instruments URL: [Link]

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv URL: [Link]

  • Title: Differential Scanning Calorimetry Source: Improved Pharma URL: [Link]

  • Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL: [Link]

A Senior Application Scientist's Guide to HPLC Method Development for Fluorinated Pyrazole Purity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the structural novelty of fluorinated pyrazoles presents both therapeutic promise and analytical challenges. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, impacting its chromatographic behavior in ways that necessitate a departure from standard method development protocols. This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC purity method for this compound class. We will move beyond rote procedures to explore the underlying science, ensuring the development of a self-validating and reliable analytical method.

The Unique Challenge of Fluorinated Pyrazoles

Fluorine's high electronegativity and the pyrazole ring's basicity create a molecule with unique interactive potential. These characteristics can lead to:

  • Secondary Interactions: The basic nitrogen atoms of the pyrazole ring can interact with residual silanol groups on standard silica-based HPLC columns, leading to significant peak tailing.[1]

  • Altered Hydrophobicity: Fluorination can either increase or decrease the overall hydrophobicity of a molecule, making retention on traditional C18 columns unpredictable.

  • Dipole and π-π Interactions: The electron-withdrawing nature of fluorine and the aromaticity of the pyrazole ring can lead to strong dipole-dipole and π-π interactions, which can be leveraged for enhanced selectivity with the right stationary phase.[1][2]

A successful method must control these interactions to achieve the symmetrical peaks and baseline resolution required for accurate purity assessment.

Comparative Strategy for Method Development

A systematic approach is crucial. We will compare two primary stationary phases—the industry-standard C18 and the alternative Pentafluorophenyl (PFP)—to illustrate how column chemistry is the cornerstone of a successful separation.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow Start Define Analytical Target Profile (e.g., Purity, Stability-Indicating) ColumnScreening Column Screening (C18 vs. PFP) Start->ColumnScreening Initial Parameter Selection MobilePhaseOpt Mobile Phase Optimization (Organic Solvent, pH, Additives) ColumnScreening->MobilePhaseOpt Select Best Column GradientOpt Gradient Optimization (Slope, Time) MobilePhaseOpt->GradientOpt Refine Separation ForcedDeg Forced Degradation Study GradientOpt->ForcedDeg Develop Stability-Indicating Capability PeakPurity Peak Purity Assessment (DAD/MS) ForcedDeg->PeakPurity Confirm Peak Homogeneity Validation Method Validation (ICH Q2(R1)) PeakPurity->Validation Verify Method Performance FinalMethod Final Validated Method Validation->FinalMethod

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Part 1: Foundational Column Selection

The choice of column chemistry is the most critical decision in this method development process. We will compare the performance of a traditional C18 column with a PFP column, which is specifically designed to offer alternative selectivity.[2]

Experimental Protocol: Column Screening
  • Column Selection:

    • Column A: C18, 150 x 4.6 mm, 3.5 µm

    • Column B: Pentafluorophenyl (PFP), 100 x 4.6 mm, 2.7 µm[1]

  • Initial Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Initial Gradient: 10-90% B over 15 minutes

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the fluorinated pyrazole sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter.[1]

Comparative Data: C18 vs. PFP
ParameterC18 ColumnPFP ColumnRationale for Improvement
Peak Shape (Asymmetry) Tailing (As > 2.0)Symmetrical (As = 1.1)PFP phase minimizes secondary interactions with the basic pyrazole nitrogen.[1]
Retention of Main Peak ModerateIncreasedPFP offers multiple interaction mechanisms (dipole-dipole, π-π) beyond simple hydrophobicity.[1][2]
Resolution of Impurities Co-elution observedBaseline separation of key impuritiesAlternative selectivity of the PFP phase resolves structurally similar compounds.[3]

Part 2: Mobile Phase Optimization for the PFP Column

With the PFP column selected, the next step is to optimize the mobile phase to fine-tune the separation. The key variables are the organic modifier, pH, and the use of additives.

The Role of Mobile Phase pH

The pH of the mobile phase is critical as it dictates the ionization state of the analyte.[1] For a basic compound like a pyrazole, a low pH mobile phase (e.g., using formic acid) will protonate the basic nitrogen, which can improve peak shape by minimizing interactions with any residual silanols.

Experimental Protocol: Mobile Phase Optimization
  • Organic Modifier Screen: Compare Acetonitrile vs. Methanol using the PFP column and the initial gradient. Acetonitrile often provides sharper peaks and lower viscosity.

  • pH Optimization:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: 20 mM Ammonium Acetate in Water (pH ~6.8)[3]

    • Run the initial gradient with both mobile phases to observe changes in retention and selectivity.

Comparative Data: Impact of Mobile Phase pH
Mobile Phase ARetention Time (Main Peak)Resolution (Critical Pair)Peak Shape
0.1% Formic Acid 10.2 min2.1Symmetrical
20 mM Ammonium Acetate 8.5 min1.8Minor Tailing

Part 3: Ensuring Stability-Indicating Capability through Forced Degradation

A purity method is only truly valuable if it is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[4] Forced degradation studies are performed to generate these degradation products and prove the method's specificity.[5][6]

Diagram: Forced Degradation Pathways

ForcedDegradation API Fluorinated Pyrazole API Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photolytic->Degradants

Caption: Common stress conditions used in forced degradation studies.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Create a 1 mg/mL solution of the fluorinated pyrazole in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1N HCl and heat at 60°C for 8 hours.[7]

    • Base Hydrolysis: Mix stock solution with 0.1N NaOH and leave at room temperature for 4 hours.[7]

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂ and leave at room temperature for 24 hours.[6]

    • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours, then dissolve for analysis.

  • Analysis: Analyze all stressed samples using the optimized PFP column method. Employ a Diode Array Detector (DAD) to assess peak purity.

The goal is to achieve a target degradation of 5-20% of the main peak.[8] The developed HPLC method should demonstrate baseline resolution between the parent API and all generated degradation products. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure in the presence of its degradants, thus proving the method's specificity.[9][10]

Final Method Validation and System Suitability

Once the method is optimized and shown to be stability-indicating, it must be formally validated according to ICH Q2(R1) guidelines.[11][12][13] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

System suitability tests must be established to ensure the chromatographic system is performing adequately for each run.[14][15]

Table: System Suitability Criteria

ParameterAcceptance CriteriaRationale
Resolution (Critical Pair) ≥ 2.0Ensures baseline separation of the two closest eluting peaks.[16]
Tailing Factor (API Peak) ≤ 1.5Confirms good peak shape, which is essential for accurate integration.
Repeatability (%RSD of 5 injections) ≤ 2.0%Demonstrates the precision of the system.

Conclusion

Developing a robust HPLC purity method for fluorinated pyrazoles requires a scientific approach that accounts for the unique chemical properties imparted by the fluorine atoms and the pyrazole core. While a standard C18 column may seem like a universal starting point, this guide demonstrates through comparative data that an alternative stationary phase, such as a PFP column, can provide superior selectivity and peak shape.[1][3] By systematically optimizing the mobile phase and rigorously testing the method's stability-indicating capabilities through forced degradation, a reliable, accurate, and self-validating method can be achieved. This ensures the quality and safety of the drug substance throughout its development lifecycle.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). LCGC International. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (2022). Waters Corporation. [Link]

  • Revisions per USP 621. (n.d.). Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Contract Laboratory. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. [Link]

  • Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis. (n.d.). News-Medical.net. [Link]

  • Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. (2017). University of Aberdeen. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2020). LCGC International. [Link]

  • Peak Purity Analysis. (n.d.). Element Lab Solutions. [Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. (2025). Restek. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioPharm International. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for Fluorophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of quality control, regulatory submission, and safety assurance. Fluorophenyl pyrazole derivatives, a burgeoning class of compounds in medicinal chemistry, present unique analytical challenges due to the presence of a stable carbon-fluorine bond and a nitrogen-rich heterocyclic core.[1] This guide provides an in-depth comparison of the primary analytical techniques for elemental analysis of these molecules, grounding every recommendation in established scientific principles and regulatory standards.

The Critical Role of Elemental Analysis for Fluorophenyl Pyrazoles

Elemental analysis serves two primary functions in the lifecycle of a fluorophenyl pyrazole derivative:

  • Confirmation of Molecular Identity and Purity: For a newly synthesized API, verifying the percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) is a fundamental test of its bulk purity and confirms its empirical formula.

  • Quantification of Elemental Impurities: Manufacturing processes can introduce trace levels of elemental impurities, which may originate from catalysts, reagents, or equipment.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3D guideline, mandate strict control over these impurities due to their potential toxicity.[3]

This guide will compare the methodologies best suited for both of these critical objectives.

Core Elemental Composition (C, H, N) by Advanced Combustion Analysis

The foundational technique for determining the C, H, and N content of a pure fluorophenyl pyrazole compound is combustion analysis, often referred to as CHN analysis. However, the high reactivity of fluorine necessitates specific modifications to standard protocols to prevent analytical errors.

Causality Behind Experimental Choices

Standard CHN analysis involves the complete combustion of a sample in a pure oxygen environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a thermal conductivity detector (TCD). The presence of fluorine complicates this process significantly. During combustion, highly reactive species like hydrogen fluoride (HF) are formed. These can attack the quartz combustion reactor and react with standard catalysts, leading to inaccurate results and rapid instrument degradation.[4] Specifically, incomplete combustion of the robust C-F bond can lead to the formation of CF₂ radicals, which may be erroneously detected as nitrogen, resulting in low carbon and artificially high nitrogen readings.[5][6]

To counteract this, specialized CHN analyzers and reagents are required. A key adaptation is the use of a fluorine-adsorbing reagent placed in the combustion zone.

Experimental Protocol: CHN Analysis of Fluorinated Compounds

This protocol is adapted for use with an elemental analyzer designed for halogenated samples, such as the Thermo Scientific™ FlashSmart™ EA.[4]

  • Instrument Preparation:

    • Install a combustion reactor packed with a specialized fluorine adsorbent (e.g., FluoAdso™) in the high-temperature zone, followed by standard oxidation (e.g., chromium oxide) and reduction (e.g., copper) catalysts.[4]

    • Condition the reactor according to the manufacturer's specifications to ensure a stable baseline.

    • Calibrate the instrument using a certified organic standard without fluorine, such as acetanilide, to establish the TCD response factors (K-factor).

  • Sample Preparation:

    • Ensure the fluorophenyl pyrazole sample is homogenous and completely dry.[7] Drying is critical as moisture will affect the hydrogen result.[8]

    • Accurately weigh approximately 1-2 mg of the sample into a tin container. Tin acts as a catalyst, promoting a flash combustion event.

  • Analysis:

    • Introduce the weighed sample into the combustion reactor via the autosampler.

    • The sample undergoes dynamic flash combustion at ~1000°C in a temporary, oxygen-rich environment.

    • The resulting gases flow through the specialized reactor packing. The fluorine adsorbent traps fluorine species, protecting the downstream components and preventing interference.

    • The purified CO₂, H₂O, and N₂ gases are separated on a gas chromatography (GC) column and detected by the TCD.

  • Data Validation:

    • Analyze a certified fluorinated organic standard (if available) as a check sample to verify the accuracy of the setup for this specific matrix.

    • The results for the fluorophenyl pyrazole sample should be within ±0.4% of the theoretical values for C, H, and N to be considered acceptable for purity confirmation.

Workflow for CHN Analysis of Fluorinated Compounds

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize & Dry Sample Weigh Weigh 1-2 mg into Tin Capsule Homogenize->Weigh Combust Flash Combustion (~1000°C) in Oxygen Weigh->Combust Adsorb Trap Fluorine Species (Specialized Adsorbent) Combust->Adsorb Separate GC Separation (CO2, H2O, N2) Adsorb->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N (vs. Calibration Std) Detect->Calculate Validate Validate vs. Theoretical (Acceptance: ±0.4%) Calculate->Validate

Caption: Workflow for modified CHN analysis.

Trace Elemental Impurities: A Comparison of Spectroscopic Techniques

For controlling trace elemental impurities as mandated by ICH Q3D, more sensitive techniques are required.[9] The primary alternatives are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF). The choice between them depends on the specific elements of interest, required detection limits, and sample throughput needs.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for ultra-trace elemental analysis due to its exceptional sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[10] It is the recommended technique in USP General Chapter <233> for elemental impurities.[9][11]

Principle & Causality: The sample, typically in a liquid form after acid digestion, is nebulized into a high-temperature (~10,000 K) argon plasma. The plasma ionizes the atoms of the elements present. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive quantification.[10]

Challenges with Fluorine: While excellent for most metallic impurities, direct analysis of fluorine by ICP-MS is challenging due to its high ionization potential.[12] An alternative approach involves the indirect determination of fluorine by complexing it with another element, such as barium, and measuring the resulting polyatomic ion (e.g., BaF⁺) in the mass spectrometer.[13] However, for routine impurity testing according to USP <232>, the focus is on metallic catalysts and environmental contaminants, not the fluorine atom of the API itself.[14]

Wavelength Dispersive X-Ray Fluorescence (WDXRF)

XRF is a non-destructive technique that offers a simpler, faster alternative to ICP-MS for certain applications.[15]

Principle & Causality: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Electrons from outer shells then drop to fill these vacancies, emitting secondary (fluorescent) X-rays in the process. The wavelength of these emitted X-rays is characteristic of each element, and their intensity is proportional to the element's concentration.[16] Wavelength Dispersive (WDXRF) systems provide better spectral resolution and sensitivity for lighter elements, like fluorine, compared to Energy Dispersive (EDXRF) systems.[17]

Advantages & Limitations: The primary advantage of XRF is the minimal sample preparation required for solid samples, drastically reducing analysis time and eliminating the need for hazardous acid digestion.[15] This makes it highly suitable for rapid screening. However, its sensitivity is generally lower than ICP-MS, typically in the parts-per-million (ppm) range, and it can be subject to matrix effects.[16][17]

Comparison of Performance for Impurity Analysis
FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Wavelength Dispersive X-Ray Fluorescence (XRF)
Principle Argon plasma ionization followed by mass spectrometry.X-ray induced secondary fluorescence.[16]
Primary Analytes Most elements in the periodic table, especially metals.[10]Elements from Fluorine (F) to Uranium (U).[16]
Typical Sensitivity Very High (ppb to ppt).[10]Moderate (low ppm).[17]
Precision (%RSD) Excellent (< 5%).Good (< 10%).
Sample Preparation Destructive; requires acid digestion of the sample.Non-destructive; minimal preparation (e.g., pressing a pellet).
Sample Throughput Lower, due to digestion time.Higher, due to rapid sample preparation.
Key Interferences Isobaric and polyatomic interferences (can be mitigated with modern instruments).Matrix effects (absorption/enhancement), particle size effects.
Regulatory Status Preferred method in USP <233> and EP 5.20.[11][18]Accepted as an alternative or orthogonal technique.[15][19]

Regulatory Framework and a Risk-Based Approach

The control of elemental impurities is not a one-size-fits-all endeavor. The ICH Q3D guideline, adopted by the USP (<232>) and European Pharmacopoeia (EP 5.20), promotes a risk-based approach.[3][20][21]

Manufacturers must perform a risk assessment to identify which elemental impurities are likely to be present in the final drug product. This assessment considers all potential sources, including intentionally added catalysts (e.g., Pd, Pt, Ru), and those that could be introduced from manufacturing equipment (e.g., Ni, Cr, V) or container closure systems.[3][14]

ICH Q3D Risk Assessment Workflow

Identify Identify Potential Impurities (Catalysts, Equipment, etc.) Analyze Analyze Sources (API, Excipients, Water) Identify->Analyze Sources Evaluate Evaluate Presence in Final Drug Product Analyze->Evaluate Contribution Compare Compare Level to PDE (Permitted Daily Exposure) Evaluate->Compare Risk Control Establish Control Strategy (e.g., Routine Testing, Upstream Controls) Compare->Control If > Control Threshold

Caption: ICH Q3D risk-based impurity control.

Based on this risk assessment, routine testing of the final product may not be necessary if levels are shown to be consistently below the control threshold (typically 30% of the Permitted Daily Exposure, or PDE).[20]

Protocol: Trace Metal Impurity Analysis by ICP-MS

This protocol outlines the validation and execution of a method for quantifying elemental impurities in a fluorophenyl pyrazole API according to USP <233>.

  • Method Validation:

    • Specificity: Analyze a blank solution (acid matrix) and a spiked sample. The method must be able to resolve the target elements from any background interference.

    • Linearity: Prepare a series of calibration standards for each target element (e.g., 5 standards from 0.1 to 2.0 times the target limit). The correlation coefficient (r) should be ≥ 0.99.[22]

    • Accuracy: Analyze a sample spiked with known concentrations of the target elements at three levels (e.g., 50%, 100%, and 150% of the target limit). Recovery should be within 70-150%.

    • Precision (Repeatability): Analyze six independent preparations of the sample spiked at 100% of the target limit. The Relative Standard Deviation (RSD) should be ≤ 20%.

    • Limit of Quantitation (LOQ): The LOQ for each element must be less than or equal to the target limit.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100-200 mg of the fluorophenyl pyrazole API into a clean, inert microwave digestion vessel.

    • Carefully add 5-10 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).

    • Allow the initial reaction to subside, then seal the vessel.

    • Place the vessel in a microwave digestion system and apply a suitable temperature program (e.g., ramp to 200°C and hold for 20 minutes).

    • After cooling, carefully open the vessel and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water.

  • ICP-MS Analysis:

    • Aspirate the prepared sample solution into the ICP-MS.

    • Use an internal standard solution (e.g., containing Ge, Rh, Re, Bi) delivered online to correct for matrix effects and instrument drift.

    • Quantify the concentration of each target element against the calibration curve.

    • Report the final concentration in µg/g (ppm) in the original solid sample.

Conclusion: Selecting the Right Standard

The appropriate analytical standard for a fluorophenyl pyrazole derivative is dictated by the objective.

  • For identity and bulk purity confirmation , a properly validated CHN combustion analysis using instrumentation and reagents specifically designed for fluorinated compounds is the authoritative standard. It provides the fundamental C, H, and N percentages that define the molecule.

  • For trace elemental impurity control , ICP-MS is the regulatory-preferred and most sensitive standard, capable of quantifying toxicologically relevant metals to the low levels required by ICH Q3D and pharmacopeial chapters.[11]

  • WDXRF serves as a valuable alternative or screening tool . Its speed and non-destructive nature make it ideal for at-line process monitoring or rapid raw material verification where the higher sensitivity of ICP-MS is not required.

By understanding the principles, advantages, and limitations of each technique, and by applying them within a risk-based regulatory framework, researchers and developers can ensure the quality, safety, and integrity of their fluorophenyl pyrazole compounds.

References

  • Wakamatsu, S. (1960). Determination of Fluorine in Organic Compounds with Combustion Method. Tetsu-to-Hagane, 46(7), 769. [Link]

  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products — Guidance for Industry. [Link]

  • United States Pharmacopeia. (n.d.). General Chapter <232> Elemental Impurities—Limits. USP-NF. [Link]

  • U.S. Geological Survey. (n.d.). Determination of fluorine in organic compounds: Microcombustion method. [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2021). Implementation of policy on elemental impurities in the Certification Procedure. [Link]

  • Clark, H. S. (1951). Determination of Fluorine in Organic Compounds. Analytical Chemistry, 23(4), 659-661. [Link]

  • Lucideon. (n.d.). ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. [Link]

  • ASTM International. (n.d.). WK90492 - New Test Method for Total Organic Fluorine (TOF) in Solid Matrices by Solvent Extraction followed by Combustion Ion Chromatography (CIC). [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. [Link]

  • Kaboré, H. A., et al. (2025). Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. Journal of AOAC INTERNATIONAL. [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • CS Analytical. (2025). Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. [Link]

  • Element. (n.d.). Pharmaceutical Material Sciences Testing. [Link]

  • Van der Heijden, F., et al. (2011). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites. Journal of Chromatography B, 879(22), 2065-2071. [Link]

  • Elementar. (n.d.). CHNS analysis of fluorinated samples. [Link]

  • Pröfrock, D., et al. (2004). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 19, 73-79. [Link]

  • European Pharmacopoeia. (2018). 5.20. Elemental impurities. Ph. Eur. 10.0. [Link]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • News-Medical. (2024). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

  • MaTestLab. (2025). ASTM E1621 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. [Link]

  • Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Chapter 7: Analytical Methods. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Scientist Live. (2013). CHN determination of highly fluorinated organic compounds. [Link]

  • analytica-world.com. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. [Link]

  • Bruker. (n.d.). XRF Analysis & Principle Explained | Non‑Destructive X‑Ray Fluorescence Guide. [Link]

  • Lab Manager. (2016). Validation of Analytical Methods. [Link]

  • Gamez, G., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4236-4242. [Link]

  • Bruker. (n.d.). Handheld XRF Measurements of Fluorine. [Link]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • Patel, K., et al. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(5), 654-663. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • NanoBioLetters. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.